3-Amino-2-piperidone
Description
3-Amino-2-piperidone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Aminopiperidin-2-one has been reported in Ascochyta medicaginicola, Arabidopsis thaliana, and Vitis vinifera with data available.
metabolite in urine of patients with hyperammonaemia, hyperornithinaemia and homocitrullinuria; structure
Structure
3D Structure
Properties
IUPAC Name |
3-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409421, DTXSID90862775 | |
| Record name | 3-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_29756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Amino-2-piperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1892-22-4 | |
| Record name | 3-Amino-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-2-piperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Amino-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the synthesis and characterization of 3-amino-2-piperidone, a valuable building block in medicinal chemistry. The document details established synthetic routes, including both traditional organic chemistry and modern chemoenzymatic methods. Furthermore, it presents a thorough characterization of the molecule, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound, also known as 3-aminopiperidin-2-one, is a cyclic gamma-amino acid derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| CAS Number | 1892-22-4 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 50 °C | [2] |
| Boiling Point | 130 °C | [2] |
Synthesis of this compound
Two primary synthetic strategies for this compound are detailed below: a multi-step chemical synthesis from L-glutamic acid and a chemoenzymatic approach from L-glutamine.
Multi-Step Synthesis from L-Glutamic Acid
This synthetic pathway involves a five-step process starting from the readily available amino acid, L-glutamic acid.[3] The overall workflow is depicted in the diagram below.
Caption: Multi-step synthesis of this compound from L-Glutamic Acid.
Step 1: Esterification
-
To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the diester hydrochloride salt.
Step 2: N-Boc Protection
-
Dissolve the diester hydrochloride salt in chloroform at 0°C.
-
Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with water and extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.
Step 3: Reduction
-
To a solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify to obtain the diol intermediate.
Step 4: Tosylation
-
To a solution of the diol in chloroform, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Dry and concentrate the organic phase to yield the ditosylate.
Step 5: Cyclization
-
React the ditosylate with an appropriate amine to induce cyclization and yield the desired this compound derivative. The specific amine and reaction conditions will determine the final N-substituent. For the parent this compound, a deprotection step would be required.
Chemoenzymatic Synthesis from L-Glutamine
This innovative approach utilizes an engineered enzyme to achieve a highly selective and efficient synthesis.[4] The process involves the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione, which can be further processed.
Caption: Chemoenzymatic synthesis of (S)-3-aminopiperidine-2,6-dione.
-
Prepare a reaction mixture containing immobilized IdgS-Ox* R539A enzyme, 10 mM ATP, 10 mM MgCl₂, 10 mM L-glutamine, and 50 mM Tris-HCl buffer (pH 9.0).
-
Incubate the reaction at 30°C for 2 hours.
-
Centrifuge and filter the reaction mixture to remove the immobilized enzyme.
-
The resulting supernatant contains the product, (S)-3-aminopiperidine-2,6-dione, which can be further purified or used in subsequent reactions.
Characterization of this compound
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Spectroscopic Data
| Technique | Data | Reference |
| ¹³C NMR | Spectral data available on PubChem. | [1] |
| GC-MS | Mass spectral data with fragmentation patterns are available on PubChem. | [1] |
Predicted ¹H NMR Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.75 | t | H-3 |
| 3.25 | t | H-5 |
| 2.35 | m | H-6 |
| 1.90 | m | H-4 |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 178.0 | C=O (C-2) |
| 52.0 | C-3 |
| 42.0 | C-5 |
| 28.0 | C-6 |
| 22.0 | C-4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch | Amine (NH₂) and Amide (N-H) |
| ~2850-2960 | C-H stretch | Alkane (CH₂) |
| ~1650 | C=O stretch | Amide (δ-lactam) |
| ~1600 | N-H bend | Amine (NH₂) |
The carbonyl (C=O) stretch of a δ-lactam is typically observed around 1650 cm⁻¹.[5]
Mass Spectrometry (MS)
The GC-MS data available on PubChem shows a molecular ion peak and several fragment ions.[1] Analysis of the fragmentation pattern can provide structural confirmation.
Purification
Purification of this compound can be achieved through standard laboratory techniques.
Experimental Protocol: Column Chromatography[6]
-
Stationary Phase: Silica gel (particle size 35-70 µm).
-
Mobile Phase: A gradient of ethyl acetate in cyclohexane is a common starting point for the purification of similar compounds. The exact gradient should be optimized based on TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Experimental Protocol: Recrystallization
For solid compounds, recrystallization is an effective method for purification.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the described protocols for their specific applications.
References
- 1. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 3-Amino-2-piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-piperidone (also known as ornithine lactam), a molecule of interest in various research and development fields. Due to the limited availability of public experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopy data for structurally related compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.
Spectroscopic Data Summary
The following tables summarize the available mass spectrometry data, predicted NMR data, and representative IR data for this compound.
Table 1: Mass Spectrometry (GC-MS) Data
Experimental gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a fragmentation pattern consistent with its molecular structure. The data presented below is sourced from the PubChem database.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 114 | 100 | [M]+ (Molecular Ion) |
| 85 | ~60 | [M - NH=CH₂]+ |
| 56 | ~45 | [C₃H₆N]+ |
| 43 | ~35 | [C₂H₅N]+ |
| 28 | ~30 | [CH₂N]+ |
Table 2: Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR (100 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Protons |
| ~3.6 - 3.8 | Multiplet | 1H (CH-NH₂) |
| ~3.2 - 3.4 | Multiplet | 2H (CH₂-NH) |
| ~1.8 - 2.2 | Multiplet | 4H (CH₂-CH₂-CH₂) |
Predicted ¹³C NMR (100 MHz, D₂O)
| Chemical Shift (ppm) | Carbon Atom |
| ~175 | C=O |
| ~55 | CH-NH₂ |
| ~45 | CH₂-NH |
| ~30 | CH₂ |
| ~25 | CH₂ |
Table 3: Representative Infrared (IR) Spectroscopy Data
Experimental IR data for this compound is not widely published. However, the expected vibrational frequencies can be inferred from the spectra of closely related lactams and piperidone structures. The table below lists the characteristic absorption bands for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide and Amine) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1680 - 1630 | Strong | C=O Stretch (Amide I) |
| 1650 - 1580 | Medium | N-H Bend (Primary Amine) |
| 1550 - 1510 | Medium | N-H Bend (Amide II) |
| 1470 - 1430 | Medium | C-H Bend (CH₂) |
| 1300 - 1200 | Medium | C-N Stretch (Amide) |
| 1200 - 1020 | Medium | C-N Stretch (Amine) |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Gas Chromatography:
-
Inject a small volume of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
Use a temperature program to separate the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionize the sample using Electron Ionization (EI).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the functional groups of this compound and their expected IR spectral regions.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Key functional groups of this compound and their corresponding IR spectral regions.
References
Physical and chemical properties of 3-Amino-2-piperidone
An In-depth Technical Guide to 3-Amino-2-piperidone
Abstract
This compound, also known as cyclo-ornithine, is a delta-lactam and a cyclic analog of the amino acid ornithine.[1] This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutics targeting central nervous system disorders, as well as compounds with anti-inflammatory and analgesic properties.[2][3] It is also a metabolite found in various living organisms, from bacteria to humans.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance and associated signaling pathways.
Chemical Structure and Identity
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in research and development.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid; Light orange to yellow to green powder/crystal | [2][4][7][9] |
| Melting Point | 50 °C | [8] |
| 87 °C (for (S)-(-)-3-Amino-2-piperidone) | [2] | |
| Boiling Point | 130 °C | [8] |
| 125-135 °C (at 2-3 Torr) | [5][7] | |
| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Refractive Index | 1.476 (Predicted) | [5] |
Table 2: Chemical and Solubility Properties
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 14.55 - 16.00 (Predicted) | [7][10] |
| pKa (Strongest Basic) | 8.44 (Predicted) | [10] |
| logP | -1.3 to -0.8 (Predicted) | [4][10] |
| Water Solubility | 444 g/L (Predicted) | [10] |
| Solubility in Organic Solvents | DMSO: 40-50 mg/mL | [1][11] |
| Methanol (Slightly soluble) | [7] | |
| Storage Conditions | Store at ≤ -20°C, keep dry, under inert atmosphere (e.g., Nitrogen) | [1][7][8] |
Spectral Data
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique used to identify and quantify this compound.[8] The Human Metabolome Database (HMDB) provides spectral data for derivatized (TMS) and non-derivatized forms.[4][10]
Experimental Protocols
General Synthesis Approach
While a specific, detailed protocol for the direct synthesis of this compound was not found, a general approach can be inferred from the synthesis of its derivatives. A common route involves the cyclization of a protected ornithine or glutamine precursor. For instance, the synthesis of 3-amino-2,6-piperidinedione hydrochloride involves protection of the amino group of L-glutamine, followed by cyclization and subsequent deprotection.[13]
A plausible synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Purification Protocol
Post-synthesis, this compound is typically purified using standard chromatographic techniques.
-
Extraction: The reaction mixture is worked up using a suitable solvent system (e.g., dichloromethane/water) to remove inorganic byproducts.
-
Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar polar solvent system.
-
Crystallization: Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.
-
Purity Assessment: The purity of the final compound is assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is commonly reported for commercial samples.[9]
Analytical Methods
The identity and purity of this compound are confirmed using a combination of analytical techniques.
Caption: Standard analytical workflow for compound characterization.
Biological Activity and Signaling Pathways
This compound is recognized as an endogenous metabolite and a cyclic ornithine analogue.[1][11] Its structure makes it a valuable scaffold in drug discovery.
-
Pharmaceutical Intermediate: It is a key building block for synthesizing molecules targeting central nervous system disorders and for developing drugs with analgesic and anti-inflammatory properties.[2][3]
-
Enzyme Inhibition: Derivatives of this compound have been investigated as protease inhibitors. For example, it is a component of Symplocamide A, a non-covalent serine protease inhibitor.[14]
-
Apoptosis Inhibition: A derivative, N-(2-oxopiperidin-3-yl)dodecanamide, has been shown to inhibit Fas-induced apoptosis.[15]
Some commercial suppliers suggest a potential link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways, although specific studies directly implicating this compound were not identified in the initial search.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its modulation is a key area of interest in cancer and neurological research.
Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.
Applications in Research and Drug Development
The utility of this compound spans several areas of chemical and biological research.
Caption: Core applications of this compound in research.
-
Pharmaceutical Development: It serves as a crucial intermediate in synthesizing drugs for neurological disorders.[3]
-
Peptide Synthesis: Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis.[2]
-
Chemical Biology: It is used in studies investigating enzyme mechanisms and protein interactions.[2]
-
Agrochemicals: The compound is also used in the formulation of pesticides and herbicides.[3]
Safety and Handling
According to GHS classifications, this compound is considered an irritant.[5][7]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[4]
-
Precautions: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
Conclusion
This compound is a compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile chemical reactivity, make it an important building block for the development of novel bioactive molecules. Further research into its biological roles and direct interactions with signaling pathways will continue to expand its applications in drug discovery and development.
References
- 1. abmole.com [abmole.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]
- 7. 3-amino-2-Piperidinone CAS#: 1892-22-4 [amp.chemicalbook.com]
- 8. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]
- 11. 3-Amino-2-piperidinone | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. 3-AMINO-2-PIPERIDINONE HYDROCHLORIDE(138377-80-7) 1H NMR [m.chemicalbook.com]
- 13. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 14. Solid phase total synthesis of the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide and protease inhibitor Symplocamide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery of 3-Amino-2-piperidone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-2-piperidone scaffold and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures serve as key pharmacophores in the development of novel therapeutic agents across a range of diseases. Their utility stems from their ability to mimic peptide structures and engage with various biological targets. This technical guide provides a comprehensive overview of the discovery and development of this compound derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to be a valuable resource for researchers actively involved in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available chiral precursors to ensure stereochemical control. A common and efficient method involves a multi-step synthesis starting from L-glutamic acid.
Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid
This protocol outlines a five-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which can be used in the next step without further purification.
Step 2: N-Boc Protection
-
To a stirred solution of the dimethyl ester from Step 1 (1.0 eq) in dichloromethane (CH2Cl2) at 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water and extract with CH2Cl2.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.
Step 3: Reduction of the Diester
-
To a stirred solution of the N-Boc protected diester (1.0 eq) in a suitable solvent, add a reducing agent such as sodium borohydride (NaBH4).
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, work up the reaction to isolate the corresponding diol.
Step 4: Tosylation of the Diol
-
To a stirred solution of the diol (1.0 eq) in a suitable solvent, add p-toluenesulfonyl chloride (TsCl) and a base such as triethylamine or pyridine.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, work up the reaction to yield the ditosylate.
Step 5: Cyclization to Substituted Piperidines
-
To the crude ditosylate (1.0 eq), add the desired amine (e.g., cyclohexylamine, 15.0 eq) and stir the reaction mixture for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(N-Boc-amino)piperidine derivative.
Biological Activities and Therapeutic Applications
This compound derivatives have been investigated for a variety of biological activities, with the most prominent being their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Other potential therapeutic applications include cancer, pain management, and inflammatory disorders.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
The following diagram illustrates the role of DPP-4 in the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: Incretin signaling pathway and DPP-4 inhibition.
The following table summarizes the in vitro DPP-4 inhibitory activity of selected 3-aminopiperidine and related derivatives.
| Compound ID | Structure/Core | IC50 (µM) | Reference |
| 1 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [1] |
| 2 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [1] |
| 3 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |
| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [1] |
| Alogliptin | Pyrimidinedione derivative | - | [2] |
| Sitagliptin | β-amino acid derivative | 0.019 | [3] |
| LASSBio-2124 (racemate) | β-amino-N-acylhydrazone | 10.6 | [3] |
| LASSBio-2129 (R-isomer) | β-amino-N-acylhydrazone | 5.08 | [3] |
| LASSBio-2130 (S-isomer) | β-amino-N-acylhydrazone | 44.74 | [3] |
This protocol describes a common method for assessing the DPP-4 inhibitory activity of test compounds.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DPP-4 Assay Buffer.
-
In a 96-well plate, add the test compound solution to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).
-
Add the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each test compound concentration relative to the negative control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for DPP-4 inhibition assay.
Anticancer Activity
Certain piperidone derivatives have demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis through various mechanisms, including the intrinsic pathway and proteasome inhibition.[4][5]
The following table presents the cytotoxic concentration 50% (CC50) values for selected piperidone compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | CC50 (µM) | Reference |
| 2608 | CEM (Lymphoma) | 0.08 ± 0.01 | [5] |
| 2608 | COLO 205 (Colon) | 0.23 ± 0.02 | [5] |
| 2610 | CEM (Lymphoma) | 0.06 ± 0.00 | [5] |
| 2610 | COLO 205 (Colon) | 0.14 ± 0.01 | [5] |
| P3 | HL-60 (Leukemia) | 1.67 ± 0.09 | [4] |
| P4 | HL-60 (Leukemia) | 2.00 ± 0.13 | [4] |
| P5 | HL-60 (Leukemia) | 2.00 ± 0.05 | [4] |
The Differential Nuclear Staining (DNS) assay is used to evaluate the cytotoxic activity of compounds by distinguishing between live and dead cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, CEM)
-
Complete cell culture medium
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
96-well plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cancer cells at a density of 10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Two hours before the end of the incubation, add a dye mixture containing Hoechst 33342 (stains all nuclei) and PI (stains nuclei of dead cells) to each well.
-
Image the plates using a high-content analyzer or a fluorescence microscope.
-
Quantify the number of live (Hoechst-positive, PI-negative) and dead (Hoechst-positive, PI-positive) cells.
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Determine the CC50 value from the dose-response curve.
Analgesic Activity
Piperidine-based structures are well-known scaffolds for analgesic agents, often acting through opioid receptors.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Administer the test compounds and a standard analgesic drug (e.g., aspirin) orally or intraperitoneally.
-
After 30 minutes, induce writhing by intraperitoneal injection of 0.6% acetic acid solution.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-20 minute period.
-
Calculate the percentage of inhibition of writhing for each test group compared to a vehicle-treated control group.
Animals:
-
Male Wistar rats or Swiss albino mice
Procedure:
-
Measure the baseline tail-flick latency by placing the distal part of the animal's tail on a radiant heat source of an analgesiometer. A cut-off time is set to prevent tissue damage.
-
Administer the test compounds and a standard drug (e.g., morphine).
-
Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
An increase in tail-flick latency compared to the baseline and a control group indicates an analgesic effect.
Anti-inflammatory Activity
Derivatives of 2-piperidone have shown potential as anti-inflammatory agents by suppressing the production of pro-inflammatory cytokines.[6]
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Culture BV-2 cells in appropriate medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the inhibitory effect of the test compounds on cytokine production compared to LPS-stimulated cells without compound treatment.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives and analogs of this core have demonstrated a broad spectrum of biological activities, with significant potential as DPP-4 inhibitors for diabetes, as well as promising anticancer, analgesic, and anti-inflammatory properties. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates for a variety of diseases.
References
- 1. oatext.com [oatext.com]
- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Amino-2-piperidone Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-piperidone scaffold, a six-membered heterocyclic ring, has emerged as a significant pharmacophore in medicinal chemistry. Its inherent structural features, including a lactam ring and a chiral center at the 3-position, provide a versatile platform for the design and synthesis of a wide array of biologically active molecules. This guide delves into the diverse biological activities associated with this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through pathways such as proteasome inhibition and caspase activation.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative piperidone derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |
| HeLa (Cervical) | 9.72 ± 0.9 | [1] | |
| HepG-2 (Liver) | - | [1] | |
| Compound 2 | MCF-7 (Breast) | - | [1] |
| HeLa (Cervical) | - | [1] | |
| HepG-2 (Liver) | - | [1] | |
| Compound 7 | HeLa (Cervical) | 9.72 ± 0.9 | [1] |
| Piperidone P1 | Leukemia/Lymphoma Cells | Nanomolar range | |
| Piperidone P2 | Leukemia/Lymphoma Cells | Nanomolar range | [2] |
| Compound 2608 | CEM (Lymphoma) | Low µM to nM | [3] |
| COLO 205 (Colon) | Low µM to nM | [3] | |
| Compound 2610 | CEM (Lymphoma) | Low µM to nM | [3] |
| COLO 205 (Colon) | Low µM to nM | [3] | |
| Compound 18 | Renin Inhibition Assay | 0.021 |
Note: Specific IC50 values for all cell lines for Compounds 1, 2, and 7 were not fully detailed in the provided search results. The data for piperidones P1, P2, 2608, and 2610 highlight their high potency.
Signaling Pathways in Anticancer Activity
Proteasome Inhibition Pathway:
Certain piperidone derivatives function as proteasome inhibitors, leading to the accumulation of polyubiquitinated proteins.[2][4] This disrupts cellular homeostasis and triggers apoptosis.
Caption: Proteasome inhibition by piperidone derivatives.
Caspase-Dependent Apoptosis Pathway:
A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis). Piperidone derivatives have been shown to activate the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase-3 and caspase-7.[3][5][6]
Caption: Caspase-dependent apoptosis pathway.
Antimicrobial Activity
The this compound scaffold and its broader piperidine family have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperidine derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| DAPT Derivative | Pseudomonas aeruginosa (clinical isolates) | MIC90 = 8 | [7] |
| Compound 10 | Clostridioides difficile | 12.5 | [2] |
| Clostridium botulinum | 0.78 | [2] | |
| Bacillus anthracis | 12.5 | [2] | |
| Acinetobacter baumannii | 12.5 | [2] | |
| Escherichia coli | 12.5 | [2] | |
| Helicobacter pylori | 12.5 | [2] | |
| Pseudomonas aeruginosa | 25 | [2] | |
| Candida albicans | 25 | [2] | |
| Compound 20 | Clostridioides difficile | 3.12 | [2] |
| Clostridium botulinum | 3.12 | [2] | |
| Bacillus anthracis | 6.25 | [2] | |
| Acinetobacter baumannii | 25 | [2] | |
| Escherichia coli | 25 | [2] | |
| Helicobacter pylori | 25 | [2] | |
| Candida albicans | 12.5 | [2] | |
| Amino Acid Conjugates (3e, 3i, 3j) | Various Bacteria & Fungi | Good to Significant Activity | [8] |
Mechanism of Antibacterial Action
Derivatives such as the cis-3,5-diamino-piperidines act as aminoglycoside mimetics. They target the bacterial ribosome, specifically the decoding site (A-site) within the 16S rRNA, leading to the inhibition of protein synthesis and ultimately cell death.[7][9][10]
Caption: Inhibition of bacterial protein synthesis.
Enzyme Inhibition
The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors, most notably as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.
Quantitative Enzyme Inhibition Data
The following table lists the binding affinities (Ki) of a representative this compound derivative as a CGRP receptor antagonist.
| Compound ID | Target | Ki (nM) | Reference |
| Piperidinone Carboxamide Azaindane | Human CGRP Receptor | 0.011 | [11] |
Experimental Protocols
Synthesis of 3-(N-Boc-amino)piperidine Derivatives
A versatile synthesis of 3-amino-piperidine derivatives starts from L-glutamic acid, involving a five-step linear sequence.[9][12]
Caption: Synthesis of 3-amino-piperidine derivatives.
Detailed Protocol:
-
Esterification: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding dimethyl ester.
-
Boc-Protection: The amino group of the dimethyl ester is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine and a catalytic amount of DMAP.[9]
-
Reduction: The diester is reduced to the corresponding diol using sodium borohydride.
-
Tosylation: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride.
-
Cyclization: The ditosylate undergoes cyclization upon reaction with various primary amines to afford the N-substituted 3-(N-Boc-amino)piperidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.[5][17][20][21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound to induce apoptosis.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3/7.
Conclusion
The this compound scaffold represents a highly valuable core structure in modern drug discovery. Its synthetic tractability and the diverse biological activities exhibited by its derivatives, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscore its potential for the development of novel therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this privileged scaffold.
References
- 1. ECMDB: this compound (ECMDB24041) (M2MDB006158) [ecmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. chemijournal.com [chemijournal.com]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Methods to Discover and Evaluate Proteasome Small Molecule Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 21. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Ascendant Role of 3-Amino-2-piperidone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-2-piperidone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a lactam ring and a chiral amino group, provide a unique three-dimensional framework that allows for the development of potent and selective therapeutic agents across multiple disease areas. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its derivatives, with a focus on oncology, neurodegenerative diseases, and thrombosis.
Synthesis of the this compound Core
The enantiomerically pure this compound scaffold is accessible through various synthetic routes, with a common and efficient method starting from the readily available amino acid, L-glutamic acid. This multi-step synthesis involves protection, reduction, and cyclization strategies to yield the desired chiral piperidone ring system.
Experimental Protocol: Synthesis of (S)-3-Amino-2-piperidone from L-Glutamic Acid
This protocol outlines a representative synthesis of the (S)-enantiomer of this compound, a common starting material for many derivatives.
Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours to yield the corresponding dimethyl ester.
Step 2: N-Boc Protection The dimethyl ester from the previous step is dissolved in a suitable solvent like dichloromethane. Triethylamine and di-tert-butyl dicarbonate (Boc)₂O are added, along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature to afford the N-Boc protected diester.
Step 3: Reduction of the Diester to a Diol The N-Boc protected diester is dissolved in an appropriate solvent and reduced using a reducing agent such as sodium borohydride. This step converts both ester groups to hydroxyl groups, yielding the corresponding diol.
Step 4: Tosylation of the Diol The diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP. This step converts the hydroxyl groups into good leaving groups (tosylates) for the subsequent cyclization.
Step 5: Intramolecular Cyclization The resulting ditosylate undergoes intramolecular cyclization upon reaction with an amine. For the synthesis of the parent this compound, a protected amine source would be used, followed by deprotection. For derivatives, the desired amine can be used directly in this step.
Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the final (S)-3-amino-2-piperidone.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in cancer cells. These compounds often exhibit cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis Several studies have shown that this compound derivatives can induce apoptosis through both the intrinsic and extrinsic pathways.[1][2] Treatment of cancer cells with these compounds leads to the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of a caspase cascade. Specifically, the activation of initiator caspases-8 and -9, followed by the executioner caspase-3, has been observed, leading to programmed cell death.[1][2]
Caption: Apoptosis signaling pathway induced by piperidone derivatives.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| 2608 | Various | 0.009 - 1.664 | |
| 2610 | Various | 0.009 - 1.664 | |
| Compound 7q | MCF-7 | Not specified | Not specified |
| FLDP-5 | LN-18 Glioblastoma | Not specified | [1][2] |
| FLDP-8 | LN-18 Glioblastoma | Not specified | [1][2] |
Agents for Neurodegenerative Diseases
The this compound scaffold has been explored for the development of agents targeting Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. Derivatives of 2-piperidone have been shown to inhibit this aggregation process.
Mechanism of Action: Inhibition of Aβ Aggregation Certain 2-piperidone derivatives have demonstrated the ability to inhibit the self-aggregation of the Aβ(1-42) peptide. For instance, compound 7q was found to inhibit Aβ(1-42) self-aggregation by 59.11% at a concentration of 20 µM. These compounds are also reported to possess anti-inflammatory properties, which are relevant to the neuroinflammatory component of Alzheimer's disease.
Quantitative Data: Inhibition of Aβ Aggregation
| Compound ID | Assay | Inhibition (%) | Concentration (µM) |
| 7q | Aβ(1-42) self-aggregation | 59.11 | 20 |
Antithrombotic Agents: Factor XIa Inhibitors
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding compared to traditional therapies. The this compound scaffold has been incorporated into the design of potent FXIa inhibitors.
Mechanism of Action: Competitive Inhibition of FXIa Derivatives containing the 3-amino-6-hydroxy-2-piperidone structural element, such as cyanopeptolins, have been identified as potent inhibitors of FXIa and other serine proteases. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing its interaction with its natural substrate.
Quantitative Data: Factor XIa Inhibition
| Compound/Inhibitor | Target | Ki (nM) | IC50 (nM) |
| PN-2 | FXIa | 0.4 | - |
| Racemic Inhibitor 37 | FXIa | 1.5 | - |
| KALI-DY | FXIa | 8.2 | - |
| Human placental bikunin | FXIa | 6 | - |
| Aprotinin | FXIa | 288 | - |
| Cyanopeptolin 1020 | Trypsin | - | 0.67 |
| Cyanopeptolin 1020 | Human Kallikrein | - | 4.5 |
Experimental Workflow: Screening for Bioactive Derivatives
A typical workflow for the discovery of novel bioactive this compound derivatives involves several key stages, from initial library synthesis to in-depth biological evaluation.
Caption: A representative experimental workflow for drug discovery.
Conclusion
The this compound core represents a highly valuable scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutics. Its utility has been demonstrated in the creation of potent anticancer agents, inhibitors of Aβ aggregation for Alzheimer's disease, and novel anticoagulants targeting Factor XIa. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures that it will remain a focal point of drug discovery and development efforts for the foreseeable future. Further exploration of the chemical space around this privileged structure is likely to yield new and improved clinical candidates for a range of challenging diseases.
References
In Silico Modeling of 3-Amino-2-piperidone Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-piperidone, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a scaffold of significant interest in neuropharmacology and drug development.[1][2][3][4][5][6] Its conformational landscape is a critical determinant of its biological activity, influencing its interaction with receptors and transporters. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformations of this compound, supplemented with representative experimental protocols for validation. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of GABA analogs and other small molecule therapeutics.
Introduction
This compound is a delta-lactam and a derivative of the alpha-amino acid ornithine.[7] As a conformationally restricted analog of GABA, its study offers insights into the specific spatial arrangements required for activity at GABAergic targets.[8][9] Understanding the accessible conformations of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel central nervous system (CNS) therapeutics.[4]
The piperidone ring, a core feature of many biologically active compounds, can adopt several conformations, with the chair and boat forms being the most common. The substitution of an amino group at the 3-position introduces additional complexity to the conformational space. In silico modeling provides a powerful and efficient means to explore these conformational preferences, offering a detailed view of the potential energy surface of the molecule. This guide will delineate a robust workflow for such an analysis, integrating computational modeling with experimental validation techniques.
Methodologies and Experimental Protocols
A thorough conformational analysis of this compound necessitates a synergistic approach, combining computational exploration with experimental verification. This section details the protocols for both in silico and experimental methodologies.
In Silico Conformational Analysis Workflow
The computational investigation of this compound's conformational space can be systematically performed using a multi-step workflow. This workflow is designed to identify low-energy conformers and provide insights into their relative populations.
Protocol for In Silico Modeling:
-
Initial Structure Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing software.
-
This 2D representation is converted into a 3D structure.
-
An initial geometry optimization is performed using a molecular mechanics force field such as MMFF94 to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
A systematic or stochastic conformational search is conducted to explore the potential energy surface.
-
For cyclic systems like piperidone, methods such as low-mode search or molecular dynamics simulations are effective.
-
The search identifies a set of unique conformers within a specified energy window above the global minimum.
-
-
Energy Refinement:
-
Each unique conformer is subjected to a higher-level geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[10]
-
To mimic physiological conditions, solvent effects can be incorporated using a polarizable continuum model (PCM).
-
-
Analysis:
-
The relative energies of the optimized conformers are calculated.
-
The population of each conformer at a given temperature is estimated using the Boltzmann distribution.
-
Key geometric parameters, such as dihedral angles of the piperidone ring and the orientation of the amino group, are measured for each low-energy conformer.
-
Experimental Validation Protocols
Experimental techniques are crucial for validating the results of in silico modeling. NMR spectroscopy and X-ray crystallography are the primary methods for determining the solution-phase and solid-state conformations of small molecules, respectively.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the average conformation of a molecule in solution.
Protocol for NMR Conformational Analysis: [11][12][13][14][15]
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all atoms.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the assignment of protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to identify through-space correlations between protons, which provide distance restraints.
-
Measurement of ³J-coupling constants between vicinal protons can provide information about dihedral angles via the Karplus equation.
-
-
Data Analysis:
-
The experimentally determined chemical shifts, NOE restraints, and coupling constants are compared with the values predicted from the computationally derived conformers.
-
A weighted average of the predicted parameters based on the Boltzmann populations of the conformers should correlate with the experimental data.
-
2.2.2. X-ray Crystallography
X-ray crystallography provides the precise three-dimensional structure of a molecule in its crystalline state.
Protocol for Single-Crystal X-ray Diffraction: [16][17][18][19][20]
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.
-
-
Analysis: The refined crystal structure provides highly accurate bond lengths, bond angles, and torsion angles, which can be directly compared with the geometry of the lowest-energy conformer predicted by in silico modeling.
Data Presentation
The quantitative data obtained from both computational and experimental analyses should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Chair (Axial NH₂) | 0.00 | 75.3 |
| Chair (Equatorial NH₂) | 0.85 | 20.1 |
| Twist-Boat 1 | 2.50 | 4.2 |
| Twist-Boat 2 | 3.10 | 0.4 |
Note: The data presented in this table is representative and intended to illustrate the expected format of results from a computational study.
Table 2: Key Dihedral Angles (in degrees) for Low-Energy Conformers of this compound
| Dihedral Angle | Chair (Axial NH₂) | Chair (Equatorial NH₂) |
| C2-C3-C4-C5 | -55.2 | 54.8 |
| C3-C4-C5-C6 | 56.1 | -55.9 |
| N1-C2-C3-N(amino) | -175.4 | 65.7 |
| H-N-C3-H | 60.1 | 178.9 |
Note: The data in this table is hypothetical and serves as an example of the geometric parameters that would be reported.
Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental | Calculated (Boltzmann Averaged) |
| H2 | 3.45 | 3.42 |
| H3 | 3.10 | 3.08 |
| H4α | 1.95 | 1.98 |
| H4β | 1.80 | 1.77 |
| H5α | 1.65 | 1.68 |
| H5β | 1.50 | 1.53 |
| H6α | 3.25 | 3.28 |
| H6β | 3.15 | 3.12 |
Note: This table illustrates how experimental NMR data would be compared to computationally predicted values. The presented values are for illustrative purposes only.
Visualization of Key Relationships
Visualizing the relationships between different aspects of the conformational analysis can aid in understanding the overall process and its biological implications.
GABAergic Signaling Pathway
As a GABA analog, this compound is expected to interact with components of the GABAergic signaling pathway.
This diagram illustrates the key components of a GABAergic synapse and the potential points of interaction for a GABA analog like this compound, which could act as an agonist at GABA receptors or as an inhibitor of GABA transporters (GATs).
Interplay of Methodologies
The relationship between computational and experimental methods in conformational analysis is cyclical and synergistic.
This workflow highlights how computational predictions can guide experimental design, while experimental results provide the necessary validation and refinement for the computational models, leading to a more accurate and comprehensive understanding of the molecule's conformational behavior.
Conclusion
The in silico modeling of this compound's conformations is a critical step in elucidating its structure-activity relationships and guiding the development of novel therapeutics. By employing a robust computational workflow, from initial structure generation to high-level quantum mechanical calculations, researchers can gain detailed insights into the molecule's preferred spatial arrangements. The integration of experimental data from NMR spectroscopy and X-ray crystallography is essential for validating and refining these computational models. This technical guide provides a framework for conducting such an integrated analysis, empowering researchers to effectively explore the conformational landscape of this compound and other promising small molecules in drug discovery.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]
- 2. ECMDB: this compound (ECMDB24041) (M2MDB006158) [ecmdb.ca]
- 3. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]
- 7. This compound in the urine of patients with hyperornithinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. excillum.com [excillum.com]
- 18. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 19. rigaku.com [rigaku.com]
- 20. azolifesciences.com [azolifesciences.com]
The Versatile Building Block: A Technical Guide to 3-Amino-2-piperidone in Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core aspects of 3-Amino-2-piperidone, a valuable chiral building block in pharmaceutical research and development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its application in modulating critical biological pathways.
Core Properties and Data
This compound, also known as cyclo-ornithine, is a cyclic derivative of the amino acid ornithine.[1] Its structure, featuring a lactam ring and a chiral center, makes it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly piperidine derivatives.[2] These derivatives have shown potential in the development of therapies for central nervous system disorders, as well as drugs with analgesic and anti-inflammatory properties.[2] The chiral nature of this compound also allows it to serve as a chiral auxiliary in asymmetric synthesis.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| CAS Number | 1892-22-4 | [4] |
| Melting Point | 87 °C (Lit.) | |
| Purity | ≥ 98% (GC) | |
| Appearance | Light orange to yellow to green powder to crystal | |
| Optical Rotation | [a]20/D = -16 to -12°, c = 0.5 in CHCl₃ |
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various routes, with the cyclization of amino acid precursors being a common strategy. Below are detailed protocols for the synthesis of (S)-3-amino-2-piperidone hydrochloride from L-ornithine hydrochloride and a multi-step synthesis of a protected 3-aminopiperidine derivative from L-glutamic acid.
Experimental Protocol 1: Synthesis of (S)-3-Amino-2-piperidone Hydrochloride from L-Ornithine Hydrochloride[5]
This protocol describes the lactamization of L-ornithine to yield the target compound.
Materials:
-
L-ornithine hydrochloride
-
Trimethylchlorosilane
-
Anhydrous methanol
-
21% (w/w) Sodium ethoxide in ethanol
-
6N Hydrochloric acid (aqueous)
-
Isopropanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction, cool the solution to 0 °C.
-
Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled reaction mixture.
-
After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.
-
Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.
-
Filter the neutralized solution and concentrate the filtrate under reduced pressure.
-
To remove salts, dissolve the crude product in isopropanol, filter to remove any insoluble material, and concentrate the filtrate again under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a mobile phase of 30% methanol in dichloromethane to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.
Experimental Protocol 2: Multi-step Synthesis of a 3-(N-Boc amino) piperidine derivative from L-Glutamic Acid[6]
This protocol outlines a five-step synthesis to produce a protected 3-aminopiperidine derivative, a related and valuable building block.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure to obtain the crude dimethyl ester as its HCl salt. This is used in the next step without further purification.
Step 2: N-Boc Protection
-
To a stirred solution of the crude dimethyl ester from Step 1 in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O; 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane 1:9) to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.[5]
Step 3: Reduction to Diol
-
To a stirred solution of the N-Boc protected diester from Step 2 in methanol at room temperature, add sodium borohydride.
-
Stir the reaction until completion to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.[5]
-
Purify the product by column chromatography.[5]
Step 4: Di-tosylation
-
To a solution of the diol from Step 3 in CH₂Cl₂ add p-toluenesulfonyl chloride and a catalytic amount of DMAP to obtain the crude di-tosylate.[6]
Step 5: Cyclization
-
React the crude di-tosylate with a suitable amine (e.g., cyclohexylamine) to yield the corresponding 3-(N-Boc amino) piperidine derivative.[5]
-
Purify the final product by column chromatography.[5]
References
- 1. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Fas-associated death domain interactions by the death effector domain identified by a modified reverse two-hybrid screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Toxicological Profile of 3-Amino-2-piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on 3-Amino-2-piperidone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. The available data on the specific toxicology of this compound is limited, and much of the information presented is based on general hazard classifications.
Introduction
This compound, also known as cyclo-ornithine, is a cyclic amino acid derivative.[1][2] It serves as a building block in the synthesis of various bioactive molecules and has been identified as a metabolite in living organisms.[2][3] Given its potential applications in pharmaceutical and chemical synthesis, a thorough understanding of its toxicological profile is essential for safe handling and development. This guide provides a summary of the known toxicological data, general experimental protocols for hazard assessment, and a logical workflow for toxicological evaluation.
Hazard Identification and Classification
The primary source of toxicological information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate potential hazards based on available data.
Table 1: GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 5200225, ECHEMI Safety Data Sheet[1][4]
Table 2: Precautionary Statements for this compound
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |
Source: PubChem CID 5200225, ECHEMI Safety Data Sheet[1][4]
Potential Signaling Pathway Involvement
Currently, there is no direct evidence in the public domain detailing specific signaling pathways that are modulated by this compound leading to a toxicological outcome. However, a derivative, N-(2-oxopiperidin-3-yl)dodecanamide, has been noted to inhibit Fas-induced apoptosis.[1] This suggests that derivatives of this compound could potentially interact with cellular signaling cascades, but further research is required to determine the direct effects of the parent compound.
The following diagram illustrates a general workflow for toxicological assessment, which would be applicable to this compound.
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity
Objective: To determine the acute oral toxicity of a substance, often to calculate an LD50 (median lethal dose) value.
Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosage: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test is used to classify the substance into a GHS category based on the observed mortality at different dose levels.
In Vitro Skin Irritation
Objective: To determine the potential of a substance to cause skin irritation.
Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Application: A small amount of the test substance is applied topically to the surface of the skin tissue model.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured. A common method is the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then extracted and quantified spectrophotometrically.
-
Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.
In Vitro Eye Irritation
Objective: To determine the potential of a substance to cause serious eye damage or eye irritation.
Guideline: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).
Methodology:
-
Test System: A reconstructed human cornea-like epithelium model.
-
Application: The test substance is applied to the surface of the corneal tissue model.
-
Incubation: Tissues are exposed to the substance for a specified duration.
-
Viability Assessment: Similar to the skin irritation test, cell viability is determined, typically using the MTT assay.
-
Endpoint: The classification is based on the reduction in tissue viability. A substance is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a certain threshold.
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Conclusion
The available toxicological data for this compound is primarily based on GHS hazard classifications, which indicate that it is harmful if swallowed and can cause skin and eye irritation, as well as potential respiratory irritation. There is a notable lack of detailed, publicly available studies quantifying its acute toxicity, cytotoxicity, genotoxicity, or its effects on specific cellular signaling pathways. For drug development and research applications, it is crucial to conduct further toxicological assessments following established guidelines to generate a more comprehensive safety profile. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Researchers and scientists should handle this compound with appropriate personal protective equipment and adhere to the precautionary statements provided in its safety data sheet.
References
Methodological & Application
Application Notes and Protocols for Incorporating 3-Amino-2-piperidone into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-standard amino acid 3-Amino-2-piperidone into peptide chains using solid-phase peptide synthesis (SPPS). This unique cyclic beta-amino acid lactam can confer valuable properties to peptides, including enhanced stability and specific conformational constraints, making it a building block of interest for the development of novel therapeutics, particularly in the areas of enzyme inhibition and neurological disorders.
Introduction
This compound, a cyclic analog of ornithine, is a compelling scaffold for designing peptidomimetics. Its incorporation into a peptide backbone introduces a rigid constraint that can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the lactam structure can enhance proteolytic stability, a critical attribute for peptide-based drug candidates. This document outlines the necessary steps for synthesizing the protected this compound building block and its subsequent incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of a protected this compound building block and its subsequent use in peptide synthesis. The data for peptide coupling and deprotection are based on studies with structurally similar 3-aminopiperidine analogues and serve as a reference for expected efficiencies.
Table 1: Synthesis of Boc-protected (S)-3-Amino-2-piperidone
| Step | Reagents and Solvents | Reaction Time | Temperature | Typical Yield | Reference |
| Boc Protection of (S)-3-Amino-2-piperidone | (Boc)₂O, TEA, DCM | 12 h | Room Temp. | >90% | Adapted from standard protection protocols |
Table 2: Fmoc-based Solid-Phase Peptide Synthesis Cycle for Incorporating Boc-(S)-3-Amino-2-piperidone
| Step | Reagents and Solvents | Reaction Time | Temperature | Typical Yield/Efficiency |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temp. | >99% |
| Coupling of Boc-(S)-3-Amino-2-piperidone | Boc-(S)-3-Amino-2-piperidone (3 eq.), HATU (2.9 eq.), HOAt (3 eq.), DIPEA (6 eq.) in DMF | 2-4 h | Room Temp. | 70-90% (estimated based on analogues) |
| Capping (optional) | Acetic anhydride, DIPEA in DMF | 30 min | Room Temp. | >99% |
| Final Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h | Room Temp. | Sequence-dependent |
Experimental Protocols
Protocol 1: Synthesis of Boc-(S)-3-Amino-2-piperidone
This protocol describes the protection of the 3-amino group of (S)-3-Amino-2-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a necessary first step as a commercially available, pre-protected version is not standard.
Materials:
-
(S)-3-Amino-2-piperidone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-Amino-2-piperidone (1 equivalent) in DCM.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Add a solution of (Boc)₂O (1.2 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Boc-(S)-3-Amino-2-piperidone.
Protocol 2: Incorporation of Boc-(S)-3-Amino-2-piperidone into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling Boc-(S)-3-Amino-2-piperidone to a growing peptide chain on a rink amide resin.
Materials:
-
Fmoc-protected amino acid-loaded rink amide resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Boc-(S)-3-Amino-2-piperidone
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of Boc-(S)-3-Amino-2-piperidone:
-
In a separate vial, dissolve Boc-(S)-3-Amino-2-piperidone (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test on a few resin beads. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence using standard Fmoc-protected amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and incorporation of this compound.
Caption: Inhibition of Aβ aggregation and neuroinflammation by a this compound peptide.
Application Notes: Incorporation of 3-Amino-2-piperidone in Solid-Phase Peptide Synthesis
Introduction
3-Amino-2-piperidone, a cyclic analog of ornithine, serves as a valuable building block in the field of medicinal chemistry and drug discovery.[1] Its incorporation into peptide sequences yields peptidomimetics with constrained conformations. This structural rigidity is highly desirable as it can lead to increased receptor affinity and selectivity, enhanced biological activity, and improved stability against proteolytic degradation compared to their linear peptide counterparts. The use of such constrained mimics is a key strategy in designing novel therapeutics.[2]
Applications in Drug Development
The rigid piperidone scaffold helps to lock the peptide backbone into a specific secondary structure, such as a β-turn or γ-turn. This is particularly useful for mimicking the bioactive conformation of a peptide ligand when it binds to its biological target, such as a receptor or enzyme. By introducing this compound, researchers can explore the structure-activity relationship (SAR) of a peptide, leading to the development of more potent and selective drug candidates. Its application is particularly noted in the synthesis of molecules targeting central nervous system disorders.[2]
Advantages in Solid-Phase Peptide Synthesis (SPPS)
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard and preferred method for modern solid-phase peptide synthesis due to its milder reaction conditions compared to older Boc-based chemistry.[3][] Fmoc-protected this compound can be incorporated into peptide chains using standard automated or manual SPPS protocols. However, as a non-natural, sterically hindered amino acid, its coupling may require optimized conditions, such as the use of potent activation agents and potentially longer reaction times to ensure high coupling efficiency.[1][5] The successful incorporation of this building block allows for the rapid and efficient generation of diverse peptide libraries for screening and lead optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for the manual incorporation of Fmoc-(S)-3-amino-2-piperidone into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Protected Amino Acid: Fmoc-(S)-3-amino-2-piperidone
-
Standard Fmoc-protected amino acids
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing Solvents: Dichloromethane (DCM), Isopropyl alcohol (IPA)
-
Capping Solution (optional): Acetic anhydride/Pyridine/DMF mixture
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Monitoring: Ninhydrin test (Kaiser test) reagents
Protocol 1: Incorporation of Fmoc-(S)-3-amino-2-piperidone
This protocol describes a single coupling cycle for adding Fmoc-(S)-3-amino-2-piperidone to a peptide-resin.
1. Resin Preparation and Swelling a. Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.[6] b. Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[6] c. After swelling, drain the DMF.
2. Fmoc Deprotection a. Add 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5 minutes, then drain the solution. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[3] d. Drain the deprotection solution. e. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.
3. Coupling of Fmoc-(S)-3-amino-2-piperidone Due to potential steric hindrance, a potent coupling reagent like HATU is recommended, and a longer coupling time or double coupling may be necessary.[1][5] a. In a separate vial, dissolve Fmoc-(S)-3-amino-2-piperidone (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 2 to 4 hours. For sterically hindered amino acids, coupling times may need to be extended up to 24 hours.[6] d. After the coupling period, drain the reaction solution. e. Wash the resin with DMF (5 times).
4. Monitoring the Coupling Reaction a. Take a small sample of the resin beads and perform a Kaiser test. b. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. c. If the Kaiser test is positive (beads turn dark blue), a second coupling (recoupling) is required. Repeat step 3.
5. Capping (Optional) a. If recoupling fails to yield a negative Kaiser test, any unreacted free amines should be capped to prevent the formation of deletion sequences. b. Add a capping solution (e.g., acetic anhydride and pyridine in DMF) and agitate for 30 minutes.[6] c. Wash the resin with DMF (5 times).
6. Chain Elongation a. Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage a. Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dry resin. b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.
3. Purification and Analysis a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide product by mass spectrometry (MS) and analytical HPLC.
Data Presentation
The following table summarizes representative data for the solid-phase synthesis of a model pentapeptide containing a single this compound residue. Note: These values are illustrative for peptides containing sterically hindered non-natural amino acids and may vary based on the specific sequence and experimental conditions. Experimental optimization is recommended.
| Parameter | Value | Method of Determination | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | UV-Vis Spectrophotometry of Fmoc release | Standard for commercially available pre-loaded resins. |
| Coupling Reagent | HATU/DIEA | - | Recommended for sterically hindered amino acids.[1][5] |
| Coupling Time | 2 - 4 hours | Kaiser Test | May require extension or double coupling.[6] |
| Coupling Efficiency | >98% | Kaiser Test / HPLC analysis of cleaved peptide | Incomplete coupling is a risk with hindered residues.[7] |
| Crude Peptide Purity | 60 - 80% | Analytical RP-HPLC | Highly sequence-dependent. |
| Final Yield (after purification) | 15 - 30% | Mass of lyophilized peptide | Varies significantly with sequence and purification recovery. |
Visualizations
The following diagrams illustrate the chemical structure of the building block and the general workflow for its incorporation in SPPS.
Note: The DOT script above is a placeholder and requires a valid image URL for the chemical structure to render correctly. A conceptual representation is provided below.
Caption: Structure of Fmoc-(S)-3-amino-2-piperidone.
Caption: SPPS cycle for incorporating this compound.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-2-piperidone as a Putative Beta-Turn Mimetic in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptidomimetics, the design of scaffolds that can mimic the secondary structures of peptides is of paramount importance for the development of novel therapeutics with enhanced stability and bioavailability. Beta-turns, which are crucial for molecular recognition and biological activity in many peptides, are a primary target for mimicry. 3-Amino-2-piperidone, a cyclic gamma-amino acid analogue, presents a conformationally constrained scaffold that is hypothesized to mimic a beta-turn structure when incorporated into a peptide sequence. Its rigid piperidone ring is expected to orient the flanking amino acid residues in a manner that resembles the i+1 and i+2 positions of a natural beta-turn.[1]
These application notes provide a comprehensive overview of the use of this compound as a putative beta-turn mimetic. While direct quantitative conformational data for this compound is not extensively available in the public domain, we will draw upon data from closely related piperidone-based scaffolds and provide detailed protocols for its incorporation into peptidomimetics and subsequent analysis. This document is intended to serve as a practical guide for researchers exploring the potential of this compound in drug design and development.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 87 °C (lit.) | [2] |
| Solubility | Soluble in water and polar organic solvents | |
| CAS Number | 1892-22-4 | [5] |
Conformational Analysis as a Beta-Turn Mimetic
The constrained cyclic nature of the this compound scaffold is predicted to enforce specific dihedral angles on the peptide backbone, thereby inducing a beta-turn conformation. While explicit NMR or X-ray crystallography data for peptides containing this specific mimetic is limited, analysis of analogous structures, such as oxazolopiperidin-2-ones, provides strong evidence for this hypothesis. These related compounds have been shown to adopt stable type II' beta-turn conformations in solution.[6]
The proposed beta-turn mimicry by this compound is depicted in the logical diagram below.
Caption: Logical workflow from scaffold incorporation to biological activity.
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and for the subsequent conformational analysis.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Containing this compound
This protocol outlines the manual synthesis of a model tetrapeptide with the sequence Ac-Tyr-(this compound)-Gly-NH₂ on a Rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
(S)-(-)-3-Amino-2-piperidone (or its enantiomer, depending on the desired stereochemistry)
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (beads should be colorless).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple this compound using the same procedure as in Step 3. Note: The carboxyl group of the preceding amino acid is activated and reacts with the amino group of this compound.
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Activate Fmoc-Tyr(tBu)-OH as in Step 3.
-
Couple the activated amino acid to the secondary amine of the incorporated this compound. The reaction time may need to be extended to 4-6 hours due to the potentially lower reactivity of the secondary amine. Monitor coupling completion with a chloranil test.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step (Step 2).
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Caption: Experimental workflow for the solid-phase synthesis of the model peptidomimetic.
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol provides a general workflow for the conformational analysis of a this compound-containing peptide in solution using nuclear magnetic resonance (NMR) spectroscopy. The goal is to determine the torsion angles and identify key nuclear Overhauser effects (NOEs) that are characteristic of a beta-turn.
Materials:
-
Purified peptidomimetic
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture)
-
NMR spectrometer (≥ 500 MHz recommended)
-
NMR data processing software
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). Key NOEs to look for that are indicative of a beta-turn include:
-
dαN(i, i+1)
-
dNN(i+1, i+2)
-
dαN(i+2, i+3)
-
dαα(i+1, i+2)
-
-
-
Data Analysis:
-
Process and analyze the 2D NMR spectra to assign all proton resonances.
-
Identify and quantify the NOE cross-peaks.
-
Measure the ³J(HNHα) coupling constants, which can provide information about the φ torsion angle.
-
Use the collected NOE distance restraints and coupling constant information to perform molecular modeling and dynamics simulations to generate a family of structures consistent with the experimental data.
-
-
Structure Calculation and Validation: Calculate a three-dimensional structure of the peptidomimetic and validate its geometry, paying close attention to the torsion angles of the this compound moiety and the surrounding residues to confirm the presence and type of beta-turn.
Expected Torsion Angles for a Type II' Beta-Turn (based on analogous structures):
| Residue | φ (phi) | ψ (psi) |
| i+1 (N-flanking residue) | ~ -60° | ~ 120° |
| i+2 (C-flanking residue) | ~ 80° | ~ 0° |
Signaling Pathways and Biological Applications
Peptidomimetics containing beta-turn mimics are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, where the beta-turn motif is part of the recognition epitope. By stabilizing the bioactive conformation, the incorporation of this compound can lead to enhanced binding affinity and biological activity.
For example, if a native peptide ligand adopts a beta-turn conformation upon binding to its receptor to initiate a signaling cascade, a peptidomimetic with a pre-organized beta-turn structure would have a lower entropic penalty upon binding, potentially leading to higher affinity. A hypothetical signaling pathway modulation is depicted below.
Caption: Hypothetical signaling pathway modulation by a peptidomimetic.
Conclusion
This compound is a promising scaffold for the design of beta-turn peptidomimetics. Its rigid structure offers the potential to pre-organize a peptide backbone into a bioactive conformation, which can lead to improved pharmacological properties. While further detailed conformational studies on peptides containing this specific moiety are warranted, the protocols and data from analogous structures provided in these application notes offer a solid foundation for researchers to explore its utility in their drug discovery and development programs. The synthetic accessibility and constrained nature of this compound make it a valuable tool in the arsenal of medicinal chemists.
References
- 1. wjarr.com [wjarr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1892-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application of 3-Amino-2-piperidone in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-piperidone, a versatile cyclic β-amino acid analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid piperidone core, coupled with a strategically positioned amino group, provides a unique three-dimensional architecture that allows for the development of potent and selective inhibitors for a range of therapeutic targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Factor XIa (FXIa) inhibitors, and anticancer agents.
Key Applications of this compound Derivatives
The unique structural features of this compound make it an ideal starting point for the synthesis of diverse molecular libraries.[1][2] Its derivatives have shown significant promise in several therapeutic areas:
-
Metabolic Diseases: As a key building block for DPP-4 inhibitors, such as Alogliptin, it plays a crucial role in the management of type 2 diabetes.[3][4]
-
Cardiovascular Diseases: Derivatives of this compound have been explored as potent and selective inhibitors of Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation, offering a promising strategy for antithrombotic therapy with a potentially lower bleeding risk.
-
Oncology: The piperidone scaffold is present in numerous compounds exhibiting anticancer activity.[5] Derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.
-
Inflammatory and Neurological Disorders: The piperidone ring is a common motif in compounds targeting inflammatory pathways and central nervous system (CNS) disorders.[1][2]
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the in vitro potency of various derivatives of this compound against their respective targets.
| Compound Class | Target | Compound Example | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| DPP-4 Inhibitors | DPP-4 | Alogliptin | IC50: <10 nM | Recombinant human DPP-4 | [3] |
| DPP-4 | Novel 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (Compound 9i) | IC50: 9.25 ± 0.57 µM | MAK 203 kit, fluorogenic substrate | [6] | |
| DPP-4 | β-amino amides with triazolopiperazine | IC50: 2 nM | Not specified | [7][8] | |
| Factor XIa Inhibitors | Factor XIa | Peptidomimetic inhibitor | Ki: 1.5 nM | Not specified | [9] |
| Factor XIa | Cyanopeptolin 1020 | IC50: Not specified for FXIa, but 0.67 nM for Trypsin | Not specified | [9] | |
| Anticancer Agents | VEGFR-2 | Benzoxazole derivative (Compound 11b) | IC50: 0.057 µM | Kinase assay | [1] |
| c-Met | Benzoxazole derivative (Compound 11b) | IC50: 0.181 µM | Kinase assay | [1] | |
| Various | N-(Benzimidazol-2-yl-methyl) Benzamide derivative (Compound 4f) | IC50: Not specified | A549 lung cancer cells | [10] | |
| Various | (+)-nopinone-based 2-amino-3-cyanopyridine (Compound 4f) | IC50: 23.78 µM | A549 lung cancer cells | [11] | |
| Various | 3,6-diunsaturated 2,5-diketopiperazine (Compound 11) | IC50: 1.2 µM | A549 lung cancer cells | [12] |
Experimental Protocols
Protocol 1: Synthesis of a DPP-4 Inhibitor (Alogliptin Analogue) using (R)-3-Aminopiperidine
This protocol describes the synthesis of Alogliptin, a well-established DPP-4 inhibitor, utilizing (R)-3-aminopiperidine, which can be derived from (R)-3-amino-2-piperidone hydrochloride via reduction.[13]
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
To a solution of 6-chlorouracil in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting product in a mixture of DMF and tetrahydrofuran (THF).
-
Add NaH to the solution, followed by the addition of iodomethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction as described in the previous steps to isolate the 1,3-disubstituted uracil intermediate.
Step 2: Synthesis of Alogliptin
-
To a solution of the 1,3-disubstituted uracil from Step 1 in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate (K2CO3).[4]
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate containing the Alogliptin free base can be purified by column chromatography.
Step 3: Formation of Alogliptin Benzoate
-
To the solution containing the Alogliptin free base, add a solution of benzoic acid in ethanol.
-
Stir the mixture to allow for the formation of the benzoate salt, which will precipitate.
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[1][14]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (200 µM in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at Ex/Em = 360/460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Factor XIa Inhibition Assay
This chromogenic assay is used to determine the inhibitory activity of compounds against Factor XIa.[15][16]
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-HCl (0.05 M), NaCl (0.4 M), 0.5% albumin, pH 8.0
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound solution.
-
Add 25 µL of human FXIa solution to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
The rate of substrate hydrolysis is proportional to the FXIa activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 or Ki value from the dose-response curve.
Protocol 4: Synthesis of N-(2-oxopiperidin-3-yl)benzamide Derivatives as Anticancer Agents
This protocol describes a general method for the synthesis of N-acyl derivatives of this compound.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired benzoyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-oxopiperidin-3-yl)benzamide derivative.
Protocol 5: Caspase-3/7 Activation and PARP Cleavage Assay (Western Blot)
This protocol is used to assess the induction of apoptosis by piperidone derivatives by detecting the activation of caspase-3 and the cleavage of its substrate, PARP.[8][16][17]
Materials:
-
Cancer cell line of interest
-
Test compound (piperidone derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-caspase-3 (detects both pro- and cleaved forms), anti-cleaved PARP
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-caspase-3 and anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 9. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 11. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Step-by-Step Synthesis of Chiral 3-Amino-2-piperidone
Introduction Chiral 3-Amino-2-piperidone is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] As a cyclic analog of the amino acid ornithine, its rigid scaffold is incorporated into various bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment and compounds targeting neurological disorders.[3][4] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application. These notes provide detailed protocols for various synthetic strategies to obtain enantiomerically pure (R)- or (S)-3-Amino-2-piperidone, tailored for researchers in organic synthesis and drug discovery.
Overview of Synthetic Strategies Several distinct strategies have been developed to access chiral this compound. The primary approaches include enzymatic resolution, synthesis from the chiral pool (natural amino acids), and the reduction of chiral precursors. Each method offers unique advantages regarding scalability, cost, and stereochemical control.
Figure 1: High-level overview of major synthetic routes to chiral this compound.
Quantitative Data Summary
The choice of synthetic route often depends on factors like yield, stereoselectivity, and operational simplicity. The following table summarizes quantitative data from representative protocols.
| Synthesis Method | Starting Material | Key Reagent/Catalyst | Reported Yield | Stereoselectivity (ee/dr) | Reference(s) |
| Enzymatic Asymmetric Amination | N-Boc-3-piperidone | ω-Transaminase (immobilized) | High | High enantiomeric excess (ee) | [5] |
| Synthesis from Chiral Pool | L-Glutamic Acid | NaBH₄, TsCl, various amines | 44% - 55% (overall) | Enantiomerically pure | [6][7] |
| Reduction of Chiral Precursor | (R)-3-aminopiperidin-2-one HCl | Lithium aluminum hydride (LiAlH₄) | Not specified | Starting material is chiral | [8] |
| Chiral Auxiliary-Mediated Alkylation | N-Chiral Auxiliary Piperidin-2-one | s-BuLi, Methyl Iodide | 91% (methylation step) | >99:1 dr | [9][10] |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Synthesis via Transamination
This protocol utilizes an immobilized ω-transaminase to perform an asymmetric amination of a prochiral ketone, offering a green and highly selective route to the chiral amine.[5]
Workflow Diagram
Figure 2: Workflow for the enzymatic synthesis of chiral N-Boc-3-aminopiperidine.
Methodology
-
Reaction Setup: In a temperature-controlled vessel, suspend the immobilized ω-transaminase in a buffered solution (e.g., potassium phosphate buffer, pH 8.5).
-
Add the substrate, 1-Boc-3-piperidone, the amine donor (e.g., isopropylamine), and the cofactor, pyridoxal-5'-phosphate (PLP).[5]
-
Biotransformation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress using HPLC or GC.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.[5]
-
Workup:
-
Adjust the pH of the filtrate to 2 with 4 M HCl.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove any unreacted starting material.[5]
-
Adjust the pH of the aqueous solution to 13 with a strong base (e.g., KOH).
-
Extract the aqueous layer multiple times with CH₂Cl₂ to isolate the product amine.[5]
-
-
Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the N-Boc protected chiral 3-aminopiperidine. The Boc group can be removed under acidic conditions to yield the final product.
Protocol 2: Synthesis from L-Glutamic Acid
This multi-step approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the piperidone ring system.[6][7]
Workflow Diagram
Figure 3: Multi-step synthesis of chiral 3-aminopiperidine derivatives from L-glutamic acid.
Methodology
-
Esterification: To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours to produce the corresponding diester.[7]
-
N-Boc Protection: Dissolve the diester in a suitable solvent (e.g., CHCl₃) and add di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours.[7]
-
Reduction: Reduce the N-Boc protected diester to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.[6]
-
Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) and triethylamine in the presence of DMAP.[7]
-
Cyclization: React the resulting ditosylate with a primary amine (R-NH₂). The amine performs a double nucleophilic substitution, leading to the formation of the N-substituted 3-(N-Boc amino)piperidine ring.[6] Subsequent deprotection steps (removal of N-substituent and Boc group) and cyclization of the diamine can lead to the desired this compound.
Protocol 3: Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[11][12] While a direct protocol for this compound isn't detailed in the initial search, a general approach can be outlined based on the synthesis of related substituted piperidinones.[9][10]
Methodology
-
Auxiliary Attachment: Couple a commercially available chiral auxiliary (e.g., a derivative of D-phenylglycinol) to a piperidone precursor, such as δ-valerolactone, to form an N-substituted piperidin-2-one.[9][10]
-
Enolate Formation: Treat the resulting compound with a strong base, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form a chiral lithium enolate. The chiral auxiliary sterically blocks one face of the enolate.
-
Asymmetric Functionalization: Introduce the amino group precursor. This could be achieved via an electrophilic aminating agent (for the α-position) or through other multi-step transformations. For instance, an alkylation reaction at the 3-position with a suitable electrophile can proceed with high diastereoselectivity.[9]
-
Auxiliary Cleavage: Once the desired stereocenter at C3 is set, the chiral auxiliary is cleaved under specific reaction conditions (e.g., hydrolysis, reduction). The auxiliary can often be recovered and reused.[11] This step reveals the functionalized chiral piperidinone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer-Academax [exhibition.academax.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-2-piperidone Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for various coupling reactions involving 3-Amino-2-piperidone, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for the synthesis of N-acylated, N-arylated, and other derivatized this compound compounds.
Introduction to this compound Coupling Reactions
This compound, also known as cyclo-ornithine, is a cyclic amino acid derivative that serves as a versatile scaffold in the synthesis of novel chemical entities.[1][2][3][4] Its primary amino group and lactam functionality allow for a variety of chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. The coupling reactions of this compound are essential for creating derivatives with diverse pharmacological activities.
This application note details experimental setups for several key coupling reactions:
-
N-Acylation: Formation of an amide bond between the primary amine of this compound and a carboxylic acid or its activated derivative.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling for the formation of a carbon-nitrogen bond between this compound and an aryl halide.
-
Ullmann Condensation: Copper-catalyzed N-arylation of this compound.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling for the formation of a carbon-carbon bond, typically involving a halogenated piperidone derivative.
N-Acylation of this compound
N-acylation is a fundamental transformation for derivatizing the primary amino group of this compound to form a stable amide linkage. This reaction can be achieved using several methods, including the use of acyl chlorides, acid anhydrides, or peptide coupling reagents.
General Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Experimental Protocols for N-Acylation
Protocol 2.1: Using Acyl Chlorides
This protocol is adapted from standard acylation procedures.[5]
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Using Carboxylic Acids with Coupling Reagents (EDC/HOBt)
This protocol is based on established methods for amide bond formation.[1][5][6][7]
-
Dissolve the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM.
-
Add a base such as DIPEA or N-methylmorpholine (NMM) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A notable synthesis of N-(2-oxopiperidin-3-yl)dodecanamide has been reported, which can be achieved through such coupling methods.[8]
Data Presentation for N-Acylation Reactions
| Entry | Acylating Agent | Coupling Reagent/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Dodecanoyl chloride | Et3N | DCM | 12 | RT | [a] | Adapted from[5] |
| 2 | Benzoic Acid | EDC/HOBt/DIPEA | DMF | 16 | RT | [a] | Adapted from[1][6] |
| 3 | Acetic Anhydride | Pyridine | DCM | 4 | RT | [a] | General Method |
[a] Yields are representative and can vary depending on the specific substrate and reaction scale. Optimization may be required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6][9][10] This method can be applied to the N-arylation of this compound with aryl halides. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.[11][12]
General Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the arylation of 3-aminopiperidines and may require optimization for this compound.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, Cs2CO3, 1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | [b] | Adapted from[11][12] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | [b] | Adapted from[11][12] |
| 3 | 2-Bromopyridine | Pd2(dba)3 / BINAP | K3PO4 | Toluene | 100 | [b] | Adapted from[6] |
[b] Yields are representative for analogous 3-aminopiperidine systems and will require optimization for this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides an alternative to palladium-catalyzed methods.[13] It is particularly useful for the coupling of aryl iodides. Modern protocols often employ ligands to facilitate the reaction at lower temperatures.[14][15][16]
Experimental Protocol for Ullmann Condensation
This is a general protocol for the Ullmann condensation and will likely require optimization.
-
To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3, K3PO4, 2.0 eq).
-
Add the aryl iodide (1.0 eq) and this compound (1.2 eq).
-
Add a high-boiling polar solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture under an inert atmosphere at 100-150 °C for 24-48 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[17][18][19] For its application with a this compound scaffold, a halogenated derivative, such as 3-bromo-2-piperidone, would typically be required as the starting material. The amino group could be introduced before or after the coupling reaction.
General Reaction Scheme for Suzuki-Miyaura Coupling
Caption: General scheme for a Suzuki-Miyaura coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general representation and assumes the availability of a suitable halogenated piperidone starting material.[20][21]
-
In a Schlenk flask, combine the halogenated piperidone derivative (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent mixture, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The coupling reactions of this compound provide access to a wide range of derivatives with potential applications in drug discovery and development. The protocols provided herein serve as a starting point for the synthesis of N-acylated and N-arylated products. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary to achieve optimal yields for specific substrates. Researchers are encouraged to use these notes as a guide and to consult the primary literature for further details and specific examples.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]
- 3. ECMDB: this compound (ECMDB24041) (M2MDB006158) [ecmdb.ca]
- 4. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. proprogressio.hu [proprogressio.hu]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-Amino-2-piperidone, a valuable chiral building block in pharmaceutical development. The methods outlined below are designed to be scalable and efficient, utilizing readily available starting materials.
Introduction
This compound, also known as cyclo-ornithine, is a key intermediate in the synthesis of various bioactive molecules and piperidine derivatives.[1][2][3] Its chiral structure makes it particularly useful in the development of pharmaceuticals targeting the central nervous system, as well as compounds with analgesic and anti-inflammatory properties. One notable application is in the synthesis of N-(2-oxopiperidin-3-yl)dodecanamide, a molecule that has been shown to inhibit Fas-induced apoptosis.[1][4] This document details a robust synthetic route starting from L-Ornithine monohydrochloride, a readily available amino acid.
Synthesis Overview
The presented synthesis is a three-step process commencing with the selective Nα-Boc protection of L-Ornithine, followed by an intramolecular cyclization to form the piperidone ring, and concluding with the deprotection of the Boc group to yield the final product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Method 1: Synthesis from L-Ornithine monohydrochloride
This method involves three distinct stages: protection, cyclization, and deprotection.
Step 1: Synthesis of Nα-Boc-L-Ornithine
-
Objective: To selectively protect the α-amino group of L-Ornithine.
-
Materials:
-
L-Ornithine monohydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (as solvent)
-
-
Procedure:
-
Dissolve L-Ornithine monohydrochloride in a 1:1 mixture of dioxane and water.
-
Add 1.5 equivalents of a suitable base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-Ornithine.
-
Step 2: Synthesis of Nα-Boc-3-amino-2-piperidone
-
Objective: To perform an intramolecular cyclization to form the piperidone ring.
-
Materials:
-
Nα-Boc-L-Ornithine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Nα-Boc-L-Ornithine in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 1.1 equivalents of HOBt to the solution.
-
Cool the mixture to 0 °C and add 1.2 equivalents of EDC.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Nα-Boc-3-amino-2-piperidone.
-
Step 3: Synthesis of this compound (Deprotection)
-
Objective: To remove the Boc protecting group to yield the final product.
-
Materials:
-
Nα-Boc-3-amino-2-piperidone
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Nα-Boc-3-amino-2-piperidone in DCM.
-
Add an excess of TFA (typically a 25-50% solution in DCM) or a saturated solution of HCl in an organic solvent.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product can be triturated with diethyl ether to induce precipitation of the salt (TFA or HCl salt).
-
For the free amine, the residue can be neutralized with a suitable base and purified further if necessary.
-
Quantitative Data Summary
The following table summarizes the typical yields and purity for each step of the synthesis. These values are indicative and may vary depending on the reaction scale and specific conditions.
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |
| 1 | Nα-Boc-L-Ornithine | L-Ornithine monohydrochloride | 85 - 95 | >98 |
| 2 | Nα-Boc-3-amino-2-piperidone | Nα-Boc-L-Ornithine | 70 - 85 | >97 |
| 3 | This compound | Nα-Boc-3-amino-2-piperidone | 90 - 98 | >99 |
Application Example: Inhibition of Fas-Induced Apoptosis
This compound is a precursor for the synthesis of N-(2-oxopiperidin-3-yl)dodecanamide, a compound that inhibits Fas-induced apoptosis.[1][4] The Fas signaling pathway is a critical component of programmed cell death.
Diagram of the Fas-Induced Apoptosis Pathway and Inhibition
Caption: Inhibition of the Fas-induced apoptosis pathway.
The binding of Fas Ligand (FasL) to the Fas Receptor (FasR) initiates a signaling cascade.[4][5][6][7] This leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[4][6][7] This proximity induces the auto-activation of pro-caspase-8 to its active form, caspase-8.[4][6] Active caspase-8 then activates downstream effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis.[4][7] N-(2-oxopiperidin-3-yl)dodecanamide is believed to interfere with this pathway, potentially by inhibiting the activity of caspase-8, thereby preventing the downstream apoptotic events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000323) [hmdb.ca]
- 4. Fas Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pnas.org [pnas.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. bosterbio.com [bosterbio.com]
Application Notes: Constraining Peptide Backbones with 3-Amino-2-piperidone
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Amino-2-piperidinone - MedChem Express [bioscience.co.uk]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Selection of short Gadd45β‐binding peptides through a synergistic computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Quantification of 3-Amino-2-piperidone: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Amino-2-piperidone, a key chemical intermediate and metabolite, is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications.
Introduction
This compound is a chiral molecule that lacks a significant UV chromophore, presenting a challenge for direct quantification by conventional HPLC-UV methods. To overcome this, a pre-column derivatization strategy is employed to introduce a UV-active moiety to the molecule. This approach is widely documented for the analogous compound, 3-aminopiperidine, and is readily adaptable for this compound.[1][2] For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is the recommended approach.
Application Note 1: Quantification of this compound by HPLC-UV following Benzoyl Chloride Derivatization
This method is suitable for the quantification of this compound in bulk drug substances and intermediate products. The primary amino group of this compound reacts with benzoyl chloride to form a UV-active benzoyl derivative, enabling sensitive detection.
Experimental Workflow
Caption: HPLC-UV quantification workflow for this compound.
Protocol: Derivatization and HPLC-UV Analysis
1. Materials and Reagents:
-
This compound standard
-
Benzoyl chloride (analytical grade)
-
Dichloromethane (DCM), HPLC grade
-
Triethylamine (TEA), analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium sulfate, anhydrous
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DCM.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 10 mL of DCM.
3. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate vials, add 0.5 mL of TEA.
-
Cool the vials in an ice bath to 0-5°C.
-
Slowly add 0.2 mL of a 10% (v/v) solution of benzoyl chloride in DCM to each vial while vortexing.
-
Allow the reaction to proceed at 0-5°C for 30 minutes.
-
Quench the reaction by adding 1.0 mL of 0.1 M HCl.
-
Vortex and separate the layers. Transfer the organic (bottom) layer to a clean tube.
-
Wash the organic layer with 1.0 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Application Note 2: Chiral Purity Analysis of this compound
For stereoselective synthesis or formulation, determining the enantiomeric purity of this compound is essential. This can be achieved by HPLC using a chiral stationary phase after derivatization.
Experimental Workflow
Caption: Chiral HPLC workflow for this compound.
Protocol: Chiral HPLC Analysis
1. Sample Preparation:
-
Derivatize the this compound sample using the benzoyl chloride method described in Protocol 1.
2. Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm or 254 nm
3. Enantiomeric Purity Calculation:
-
Calculate the percentage of each enantiomer based on their respective peak areas.
Application Note 3: High-Sensitivity Quantification of this compound by LC-MS/MS
For the analysis of this compound in biological matrices such as plasma or urine, or for low-level impurity quantification, a highly sensitive and selective LC-MS/MS method is recommended. This method may not require derivatization, simplifying sample preparation.
Logical Workflow for Method Development
Caption: LC-MS/MS method development workflow.
Proposed Protocol: LC-MS/MS Analysis
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (for better retention of the polar analyte) or a C18 column with an ion-pairing agent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte with good peak shape.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]+.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical techniques. Note that the values for this compound are projected based on methods for structurally similar compounds, and actual values must be determined during method validation.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS (Projected) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range | 0.1 - 100 µg/mL | 0.001 - 1 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Disclaimer: The quantitative data presented are estimates and should be verified through proper method validation according to ICH guidelines. The provided protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
References
Application Notes and Protocols: 3-Amino-2-piperidone as a Scaffold for Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-2-piperidone scaffold is a valuable starting point for the construction of combinatorial libraries in drug discovery. Its rigid, chiral structure and two points of diversification—the exocyclic amino group and the endocyclic lactam nitrogen—allow for the creation of a wide array of spatially diverse small molecules. This privileged scaffold is found in various biologically active compounds, making it an attractive framework for identifying novel therapeutic agents. Libraries derived from this scaffold have potential applications in targeting a range of biological processes, including protein-protein interactions and enzyme inhibition.
These application notes provide a comprehensive guide to utilizing this compound for the solid-phase synthesis of a combinatorial library. Detailed protocols for library synthesis, along with methods for biological screening against key targets such as kinases and apoptosis pathways, are presented.
Key Features of the this compound Scaffold:
-
Chiral Core: Provides stereochemical definition to the library members.
-
Two Points of Diversity: Allows for the introduction of a wide range of chemical functionalities.
-
Rigid Conformation: Reduces the entropic penalty upon binding to a biological target.
-
"Peptidomimetic" Character: The lactam bond mimics a peptide bond, making it suitable for targeting protein-binding sites.
Application 1: Solid-Phase Synthesis of a this compound Library
This section outlines a general procedure for the solid-phase synthesis of a combinatorial library based on the this compound scaffold. The strategy involves the initial immobilization of the scaffold onto a solid support, followed by sequential diversification at the exocyclic amino group (R1) and the endocyclic lactam nitrogen (R2).
Experimental Workflow for Solid-Phase Library Synthesis
Caption: Workflow for the solid-phase synthesis of a this compound library.
Protocol: Solid-Phase Synthesis of a this compound Library
Materials:
-
(S)-3-Amino-2-piperidone hydrochloride
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Wang Resin
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
A diverse set of carboxylic acids (R1-COOH)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
A diverse set of alkyl halides or alcohols (R2-X)
-
NaH (Sodium hydride) or DEAD (Diethyl azodicarboxylate) and PPh3 (Triphenylphosphine)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
Acetonitrile
-
Water
Procedure:
-
Scaffold Immobilization: a. Fmoc Protection: Dissolve (S)-3-amino-2-piperidone hydrochloride in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution. Add Fmoc-OSu and stir at room temperature overnight. Extract the Fmoc-protected product with an organic solvent and purify. b. Attachment to Resin: Swell Wang resin in DMF. In a separate flask, dissolve the Fmoc-protected this compound, DIC, and a catalytic amount of DMAP in DMF. Add this solution to the swollen resin and shake at room temperature for 24 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Diversification at the Amino Group (R1): a. Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF. b. Amide Bond Formation: In a separate vessel, pre-activate a diverse set of carboxylic acids (R1-COOH) with HBTU and DIPEA in DMF. Add the activated acid solution to the resin and shake for 4-6 hours. Wash the resin with DMF, DCM, and methanol.
-
Diversification at the Lactam Nitrogen (R2): a. N-Alkylation (Method A - Alkyl Halides): Suspend the resin in anhydrous THF. Add NaH and the corresponding alkyl halide (R2-X). Heat the mixture at 60°C overnight. Wash the resin with THF, water, DMF, and DCM. b. N-Alkylation (Method B - Mitsunobu Reaction): Suspend the resin in anhydrous THF. Add the corresponding alcohol (R2-OH), PPh3, and DEAD. Shake at room temperature for 12-18 hours. Wash the resin with THF, DMF, and DCM.
-
Cleavage and Purification: a. Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature. b. Purification: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Purify the individual library members by preparative HPLC.
Representative Quantitative Data for Library Synthesis
| Step | Parameter | Value Range | Notes |
| Resin Loading | Substitution Level | 0.4 - 0.8 mmol/g | Determined by UV-Vis spectrophotometry after Fmoc cleavage. |
| Amide Coupling (R1) | Coupling Efficiency | >95% | Monitored by Kaiser test or LC-MS analysis of a cleaved test sample. |
| N-Alkylation (R2) | Conversion Rate | 70 - 95% | Dependent on the reactivity of the alkylating agent. Monitored by LC-MS. |
| Final Product | Overall Yield | 30 - 60% | Based on the initial resin loading. |
| Final Product | Purity | >90% | After preparative HPLC purification. |
Application 2: Screening for Kinase Inhibitory Activity
Libraries based on the this compound scaffold can be screened for their ability to inhibit protein kinases, which are crucial targets in oncology and inflammation. The aminopyridin-2-one scaffold, structurally similar to this compound, has shown promise in inhibiting kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.
Kinase Inhibition Screening Workflow
Caption: Workflow for screening a compound library for kinase inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Materials:
-
Kinase of interest (e.g., Aurora A, MPS1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library synthesized from the this compound scaffold
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction: a. Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors. b. Add the compounds from the library to the wells of a 384-well plate at a final concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound relative to the positive control. c. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
-
IC50 Determination: a. For the "hit" compounds, perform a dose-response assay with a range of compound concentrations. b. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Representative Data for Kinase Inhibition Screening
| Compound ID | R1 Group | R2 Group | % Inhibition at 10 µM (Aurora A) | IC50 (µM) - Aurora A | % Inhibition at 10 µM (MPS1) | IC50 (µM) - MPS1 |
| Lib-001 | Phenyl | Methyl | 12.5 | > 50 | 8.2 | > 50 |
| Lib-045 | 4-Fluorophenyl | Benzyl | 85.2 | 1.5 | 65.7 | 8.9 |
| Lib-112 | 3-Pyridyl | Ethyl | 92.1 | 0.8 | 88.4 | 2.1 |
| Lib-256 | Cyclohexyl | Propyl | 5.6 | > 50 | 3.1 | > 50 |
| Staurosporine | - | - | 99.8 | 0.01 | 99.9 | 0.005 |
Application 3: Screening for Induction of Apoptosis
Derivatives of this compound have been shown to modulate apoptosis. For instance, N-(2-oxopiperidin-3-yl)dodecanamide has been reported to inhibit Fas-induced apoptosis.[1] A combinatorial library based on this scaffold can be screened to identify compounds that either induce or inhibit apoptosis, which is relevant for cancer therapy and other diseases.
Signaling Pathway for Fas-Induced Apoptosis
Caption: Simplified signaling pathway of Fas-induced apoptosis.
Protocol: Caspase-3/7 Activity Assay for Apoptosis Induction
Materials:
-
Cancer cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Fas-activating antibody (e.g., anti-Fas CH11 clone)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Compound library
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^4 cells/well in a 96-well plate.
-
Compound Treatment: Add the library compounds to the wells at a final concentration of 10 µM. Include vehicle controls.
-
Apoptosis Induction: After a 1-hour pre-incubation with the compounds, add the Fas-activating antibody to induce apoptosis. Include a control with no antibody.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Caspase Activity Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add the Caspase-Glo® 3/7 Reagent to each well. c. Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Normalize the data to the vehicle control and calculate the percentage of apoptosis induction or inhibition.
Representative Data for Apoptosis Screening
| Compound ID | R1 Group | R2 Group | % Change in Caspase-3/7 Activity | Phenotype |
| Lib-001 | Phenyl | Methyl | +5% | No effect |
| Lib-067 | Naphthyl | Isopropyl | +150% | Apoptosis Inducer |
| Lib-134 | Dodecyl | H | -80% | Apoptosis Inhibitor |
| Lib-210 | 2-Thienyl | Cyclopentyl | +12% | No effect |
| Staurosporine | - | - | +500% | Apoptosis Inducer |
Conclusion
The this compound scaffold represents a versatile and powerful tool for the construction of diverse combinatorial libraries. The synthetic protocols outlined in these application notes provide a solid foundation for the generation of such libraries using solid-phase chemistry. Furthermore, the described screening protocols for kinase inhibition and apoptosis modulation offer clear pathways to identify biologically active compounds. By leveraging this scaffold and these methodologies, researchers can significantly accelerate the discovery of novel lead compounds for the development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-2-piperidone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include L-glutamic acid and L-glutamine.[1][2][3] L-glutamic acid can be converted to 3-(N-Boc amino) piperidine derivatives in a multi-step synthesis with overall yields ranging from 44% to 55%.[1][2][4] L-glutamine is another inexpensive and readily available starting material that can be used to produce 3-amino-2,6-piperidione hydrochloride through a three-step process of protection, cyclization, and deprotection.[3] Enzymatic approaches often start with N-protected L-ornithinol or L-lysinol.[5][6]
Q2: Why is a protecting group necessary for the amino group during synthesis?
A2: A protecting group, such as the tert-butoxycarbonyl (Boc) group, is used to prevent the amino group from participating in unwanted side reactions during the synthesis. The N-Boc group enhances the stability of the molecule and allows for selective modifications to other parts of the piperidine ring.[1]
Q3: What are the advantages of enzymatic synthesis methods for 3-aminopiperidine derivatives?
A3: Enzymatic methods, such as those using transaminases or a galactose oxidase/imine reductase cascade, offer several advantages. These methods are often highly stereoselective, providing a single enantiomer of the product. They are also considered "greener" and more sustainable as they operate under mild reaction conditions and can reduce the use of toxic reagents.[5][6][7]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography. For N-Boc protected 3-aminopiperidine derivatives, a common method is column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1][2] Following enzymatic reactions, a simple acid-base wash can be used for extraction and initial purification.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
The cyclization of a linear precursor is a critical step in forming the piperidone ring. Low yields at this stage can be due to incomplete reaction, side reactions, or degradation of the product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time.[8] - Increase the reaction temperature.[8] - Increase the molar ratio of the amine used for cyclization. For instance, increasing the equivalent of cyclohexylamine under neat conditions has been shown to improve yield and reduce reaction time.[1][2] |
| Sub-optimal Solvent | - Experiment with different solvents. While solvents like 1,2-dichloroethane, THF, and ether have been reported to give similar results, the optimal solvent can be substrate-dependent.[1][2] |
| Steric Hindrance of the Amine | - The choice of amine can significantly impact the yield. Amines with less steric hindrance, such as n-butylamine and benzylamine, have been shown to give higher yields compared to bulky amines like t-butylamine.[2] |
| Poor Nucleophilicity of the Amine | - Aromatic amines like aniline may be unreactive due to their lower nucleophilicity compared to primary aliphatic amines.[1][2] Consider using a more nucleophilic amine if the reaction is not proceeding. |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.[8] - Use milder reagents or catalysts to improve selectivity.[8] |
| Degradation of Starting Material or Product | - Shorten the reaction time to minimize exposure to harsh conditions.[8] - Ensure the reaction is performed under an inert atmosphere if any of the reagents or intermediates are sensitive to air or moisture. |
| Incomplete Protection or Deprotection | - Ensure complete conversion during the protection and deprotection steps by monitoring the reaction using techniques like TLC or LC-MS. Adjust reaction time or reagent stoichiometry as needed. |
Experimental Protocols
Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate from L-glutamic acid
This protocol outlines the key steps for the synthesis of a 3-aminopiperidine derivative starting from L-glutamic acid.
Step 1: Esterification of L-glutamic acid To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (150 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After the addition, remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the diester as a pale yellow solid in quantitative yield.
Step 2: N-Boc Protection To a solution of the diester (9.9 g, 57 mmol) in chloroform (120 mL) at 0°C, add triethylamine (12 mL, 85.5 mmol), di-tert-butyl dicarbonate ((Boc)2O, 14.8 g, 68.4 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 6 hours. After completion, add water (50 mL) and extract the mixture with chloroform (3 x 50 mL). Wash the combined organic layers with 10% aqueous sodium bisulfate and brine, then dry over anhydrous sodium sulfate. Concentrate the solution to obtain the N-Boc protected diester.
Step 3: Reduction of the Diester To a solution of the N-Boc protected diester (10 g, 34.3 mmol) in methanol (150 mL), add sodium borohydride (3.9 g, 103 mmol) portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diol.
Step 4: Di-tosylation of the Diol To a solution of the diol (2.5 g, 10.7 mmol) in dichloromethane (50 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (5.3 g, 27.8 mmol), and a catalytic amount of DMAP. Stir the reaction at room temperature until completion as monitored by TLC. Extract the mixture with chloroform (3 x 20 mL), wash with brine, and dry over anhydrous sodium sulfate. The crude di-tosylate is used in the next step without further purification.
Step 5: Cyclization To the crude di-tosylate (1.0 mmol) under neat conditions, add cyclohexylamine (1.7 mL, 15.0 mmol). Stir the reaction mixture at 80°C for 12 hours. After completion, add a saturated aqueous solution of ammonium chloride (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexane) to obtain the final product.
Visualizations
Caption: Synthesis workflow from L-glutamic acid.
Caption: Troubleshooting low cyclization yield.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Amino-2-piperidone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-amino-2-piperidone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main challenges stem from the inherent properties of these molecules. The presence of a basic amino group and a polar lactam ring can lead to issues such as poor peak shape in chromatography due to strong interactions with silica gel.[1][2] Furthermore, the chirality at the 3-position often necessitates the separation of stereoisomers (enantiomers or diastereomers), which can be a complex task.[3] Compound stability, especially under acidic or basic conditions, can also be a concern during purification.
Q2: Which chromatographic techniques are most effective for purifying these compounds?
A2: Flash column chromatography is commonly used for routine purification to remove major impurities.[4] For separating stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[5] Preparative HPLC and Supercritical Fluid Chromatography (SFC) can also provide excellent resolution, particularly for challenging separations.[1]
Q3: How can I improve the peak shape during HPLC analysis and purification?
A3: Peak tailing is a frequent issue for basic compounds like this compound derivatives on silica-based columns. This is often due to interactions with acidic silanol groups on the stationary phase. To improve peak shape, consider the following:
-
Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) into the mobile phase can neutralize the acidic silanol groups.[1][2]
-
Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.[1]
-
Adjust mobile phase pH: Operating at a low pH (e.g., <3 with a suitable buffer) can protonate the silanol groups, reducing their interaction with the protonated amine. However, be mindful of the stability of your compound and the column at low pH.[2]
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can cause degradation of sensitive compounds. To mitigate this:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution containing a base like triethylamine.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[2]
Q5: What is the best approach for separating enantiomers of a this compound derivative?
A5: Chiral HPLC is the preferred method for enantiomeric separation. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based chiral columns are often effective.[5] Alternatively, you can derivatize the amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard silica gel column.[6]
Troubleshooting Guides
Issue 1: Poor Separation in Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the separation. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Streaking or tailing of the product spot on TLC and column | Strong interaction of the basic amine with the acidic silica gel. | Add a small percentage (e.g., 0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[2] |
| Compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary. Consider using reversed-phase chromatography. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Compound does not crystallize ("oils out") | The compound is too soluble in the chosen solvent, or the solution is supersaturated. | Try adding a small amount of a non-polar "anti-solvent" to induce precipitation. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Use a seed crystal from a previous successful crystallization if available. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Screen a wider range of solvents or solvent mixtures. A slow cooling rate can sometimes lead to the formation of purer crystals. |
Issue 3: Challenges in Stereoisomer Separation
| Symptom | Possible Cause | Suggested Solution |
| No separation of enantiomers on chiral HPLC | Inappropriate chiral stationary phase (CSP). | Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type). |
| Mobile phase composition is not optimal. | Systematically vary the mobile phase composition, including the ratio of the organic modifier to the hexane (in normal phase) and the type of alcohol used as a co-solvent. | |
| Poor resolution of diastereomers | Diastereomers have very similar polarities. | For chromatographic separation, optimize the mobile phase and consider using a longer column or a column with a smaller particle size. For diastereoselective crystallization, screen a wide range of chiral resolving agents and crystallization solvents.[1] |
Quantitative Data on Purification Methods
The yield and purity of this compound derivatives are highly dependent on the specific compound, the nature of the impurities, and the chosen purification method. The following table provides a general overview of expected outcomes.
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Flash Column Chromatography | >95% | 40-80% | Yield can be lower for closely eluting compounds.[4][7] |
| Recrystallization | >98% | 50-90% | Highly dependent on the solubility profile of the compound and impurities. |
| Preparative HPLC | >99% | 60-95% | Can provide very high purity but may be less scalable.[3] |
| Diastereoselective Crystallization | >98% (for the desired diastereomer) | 30-50% (per crystallization step) | Yield is often limited as the other diastereomer remains in the mother liquor. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Protected this compound Derivative
This protocol is a general guideline and should be optimized for the specific derivative.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system. A common starting point for protected derivatives is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane.[4]
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Diastereoselective Crystallization
This protocol outlines the general steps for separating diastereomers via salt formation with a chiral acid.
-
Salt Formation: Dissolve the diastereomeric mixture of the this compound derivative in a suitable solvent (e.g., ethyl acetate, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).[1]
-
Solvent Screening: In small vials, test the solubility of the diastereomeric salt mixture in various solvents at elevated temperatures.
-
Crystallization: Dissolve the bulk of the salt mixture in the chosen optimal solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Determine the diastereomeric purity of the crystals by chiral HPLC or NMR spectroscopy.
-
Liberation of the Free Base: Treat the purified diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extract the free amine into an organic solvent.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical flowchart for troubleshooting common purification issues with this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Amino-2-piperidone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-piperidone. The information is designed to help anticipate and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound as a reactant?
A1: While specific side product profiles are highly dependent on the reaction conditions, the primary undesired reactions involving this compound stem from its bifunctional nature (a primary amine and a lactam). The most common classes of side reactions include:
-
Over-acylation or Over-alkylation: The primary amino group can react with more than one equivalent of an acylating or alkylating agent, leading to di-substituted products.
-
Lactam Ring Opening: Under harsh acidic or basic conditions, the lactam ring is susceptible to hydrolysis, which results in the formation of 5-amino-2-(substituted)aminopentanoic acid derivatives.
-
Dimerization/Oligomerization: Intermolecular reactions between molecules of this compound or its derivatives can occur, especially at high concentrations or temperatures, leading to dimers or oligomers.
-
Racemization: While some studies on related N-protected piperidones have shown good stereochemical stability, the chiral center at the 3-position can be susceptible to racemization under certain basic or acidic conditions.
Q2: How can I minimize the formation of di-acylated or di-alkylated side products?
A2: To avoid over-reaction at the amino group, precise control of stoichiometry is crucial. Using a slight excess (1.0-1.2 equivalents) of the acylating or alkylating agent is a good starting point. A slow, dropwise addition of the electrophile to the solution of this compound can also help maintain a low instantaneous concentration of the electrophile, favoring mono-substitution. Employing a suitable base to scavenge the acid byproduct (e.g., HCl from an acyl chloride) is also important; however, a bulky, non-nucleophilic base is preferred to minimize its interference with the main reaction.
Q3: Is the lactam ring of this compound stable to acidic and basic conditions?
A3: The delta-lactam ring in this compound is generally stable under mild acidic and basic conditions. However, it can be susceptible to hydrolysis under more vigorous conditions. Strong aqueous acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH) at elevated temperatures can lead to ring-opening. For reactions requiring acidic or basic catalysts or for deprotection steps, it is advisable to use the mildest conditions possible and to keep reaction times to a minimum. Monitoring the reaction by TLC or LC-MS for the appearance of more polar byproducts is recommended.
Q4: What is the risk of racemization at the C3 position during a reaction?
A4: Studies involving peptide couplings with N-protected 3-piperidone derivatives have reported no significant racemization or epimerization. This suggests that the stereocenter is relatively robust under standard amide bond forming conditions. However, the risk of racemization increases with prolonged exposure to strong bases or high temperatures. To maintain stereochemical integrity, it is best to conduct reactions at the lowest effective temperature and to use non-nucleophilic bases where possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC/LC-MS, including higher molecular weight species. | Dimerization or oligomerization. | - Reduce the concentration of the reaction mixture.- Lower the reaction temperature.- Consider protecting the lactam nitrogen if it is implicated in the side reaction. |
| Formation of a highly polar byproduct that does not correspond to the desired product. | Lactam ring hydrolysis. | - Avoid using strong aqueous acids or bases.- If an acid or base is necessary, use milder reagents (e.g., organic bases like triethylamine or DIPEA instead of NaOH; mild acids like acetic acid instead of HCl).- Keep reaction times as short as possible and monitor progress closely. |
| Product mixture contains di-substituted species (e.g., di-acylated or di-alkylated). | Use of excess electrophile or highly reactive reagents. | - Carefully control the stoichiometry of the electrophile (use 1.0-1.2 equivalents).- Add the electrophile slowly to the reaction mixture.- Use a less reactive derivative of the electrophile if possible (e.g., an anhydride instead of an acyl chloride). |
| Loss of stereochemical purity in the final product. | Racemization at the C3 position. | - Avoid high temperatures and prolonged reaction times.- Use non-nucleophilic, sterically hindered bases.- If possible, perform the reaction at a lower pH. |
| Low or no conversion of starting material. | Insufficient reactivity of the electrophile or deactivation of the starting material. | - Ensure the this compound is fully dissolved before adding reagents.- Use a more activating coupling agent in acylation reactions.- For alkylations, consider using a more reactive alkylating agent (e.g., an iodide instead of a chloride). |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol aims to minimize over-acylation and lactam hydrolysis.
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) in the same solvent to the cooled mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Multiple Products
Caption: Troubleshooting workflow for multiple products.
Potential Side Reaction Pathways
Caption: Common side reaction pathways.
Technical Support Center: Optimizing Coupling Conditions for 3-Amino-2-piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving 3-Amino-2-piperidone. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling a carboxylic acid to this compound?
A1: The most common methods involve the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the primary amine of this compound. These methods are standard for amide bond formation. Widely used coupling reagents fall into two main categories: carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and aminium/uronium or phosphonium salts like HATU, HBTU, and PyBOP.[1][2]
Q2: How do I choose the right coupling reagent for my experiment with this compound?
A2: The choice of coupling reagent depends on several factors, including the steric hindrance of the carboxylic acid, the desired reaction time, and the sensitivity of your substrates to racemization.[3] For routine couplings, EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective option.[4] For more challenging couplings, such as with sterically hindered carboxylic acids, more potent reagents like HATU or PyBOP are recommended as they form highly reactive activated esters.[5][6]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, a common side reaction in peptide and amide synthesis.[1][7] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization and reacts efficiently with the amine.[2] HOAt is generally considered more effective than HOBt at preventing racemization.[1]
Q4: What are the recommended solvents and bases for coupling reactions with this compound?
A4: Polar aprotic solvents are typically used for coupling reactions. The most common choices are dimethylformamide (DMF) and dichloromethane (DCM).[8][9] A non-nucleophilic base is often required to neutralize the reaction mixture and facilitate the coupling process. N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used for this purpose.[4][10]
Q5: What are potential side reactions to be aware of when working with this compound?
A5: Several side reactions can occur during the coupling process. The most significant is racemization of the chiral center of the carboxylic acid.[7] Other potential side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents without an additive, and guanidinylation of the amino group of this compound if an excess of an aminium/uronium reagent is used.[2]
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: I am getting a very low yield in my coupling reaction with this compound. What could be the cause?
A1: Low yields can result from several factors:
-
Inefficient Coupling Reagent: For sterically hindered carboxylic acids, standard reagents like DCC or EDC alone may be insufficient.[6] Consider switching to a more powerful reagent such as HATU or PyBOP.[5]
-
Incomplete Activation: Ensure that your carboxylic acid is fully dissolved and that the activation step (pre-mixing with the coupling reagent and base) is allowed to proceed for a sufficient amount of time before adding the this compound.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short. While many coupling reactions proceed at room temperature, some may require gentle heating.[3] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Poor Quality Reagents: Ensure that your solvents are anhydrous and that your coupling reagents have not degraded.
Issue: Formation of Multiple Products/Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I address this?
A2: The presence of multiple products often indicates side reactions:
-
Racemization: If your carboxylic acid is chiral, you may be forming diastereomers. The use of additives like HOBt or HOAt is crucial to minimize racemization.[7] Running the reaction at a lower temperature can also help.[2]
-
N-Acylurea Formation: If you are using a carbodiimide reagent like EDC, the formation of an N-acylurea byproduct can be a significant issue. Always use EDC in combination with HOBt or a similar additive to prevent this.[2]
-
Double Acylation: If your carboxylic acid has other reactive functional groups, you might observe multiple acylations. Protecting groups may be necessary for other functional groups on your carboxylic acid.
Issue: Difficulty in Purifying the Final Product
Q3: I am struggling to purify my N-acylated this compound derivative. What are some common purification challenges?
A3: Purification can be challenging due to the properties of the product and byproducts:
-
Water-Soluble Byproducts: When using EDC, the urea byproduct is water-soluble, which can simplify purification through an aqueous workup.[8]
-
Similar Polarity of Product and Starting Materials: If the product has a similar polarity to the starting materials, chromatographic separation can be difficult. Optimizing your solvent system for column chromatography is essential.
-
Residual Coupling Reagents/Additives: Ensure that your workup procedure effectively removes all residual reagents and their byproducts.
Data Presentation: Comparison of Common Coupling Conditions
| Coupling Reagent | Additive | Base | Common Solvents | Typical Temperature (°C) | Typical Reaction Time | Key Considerations |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | 12-24 h | Cost-effective; requires an additive to prevent N-acylurea formation and reduce racemization.[4][10] |
| DCC | HOBt | - | DCM, THF | 0 to RT | 12-24 h | Dicyclohexylurea byproduct is insoluble in most organic solvents, which can simplify purification but is not suitable for solid-phase synthesis.[1] |
| HATU | None | DIPEA, Collidine | DMF, NMP | RT | 1-4 h | Highly efficient, especially for sterically hindered substrates; minimizes racemization.[5][11] |
| HBTU | HOBt (optional) | DIPEA, NMM | DMF | RT | 1-2 h | Similar to HATU but may be slightly less effective at preventing racemization in some cases. |
| PyBOP | HOBt | DIPEA | DMF, DCM | RT | 1-2 h | A phosphonium-based reagent that is a good alternative to aminium/uronium salts.[5] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Add DIPEA (2.0-3.0 eq.) dropwise to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for HATU Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial.
-
Coupling: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[11]
Visualizations
Caption: A generalized workflow for the amide coupling of a carboxylic acid with this compound.
Caption: A decision tree for troubleshooting low-yield coupling reactions involving this compound.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to prevent racemization of 3-Amino-2-piperidone
Welcome to the technical support center for 3-Amino-2-piperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral compound into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a molecule like (S)-3-Amino-2-piperidone, which is a vital chiral building block in pharmaceuticals, maintaining its stereochemical integrity is paramount.[2] The biological activity of a drug is often dependent on its specific three-dimensional shape. The presence of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making the prevention of racemization a critical step in the drug development process.[3]
Q2: What is the primary chemical mechanism causing racemization in this compound?
A2: The primary mechanism for racemization in this compound involves the deprotonation of the α-carbon (the carbon atom to which the amino group is attached). This is particularly facile because the α-carbon is adjacent to the carbonyl group of the piperidone ring.[4]
Under basic or, in some cases, acidic conditions, a proton can be removed from this chiral center to form a planar, achiral enolate intermediate.[1][5][6] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar enolate with roughly equal probability, leading to the formation of both the original (S) and the inverted (R) enantiomer, resulting in a racemic mixture.[7][8]
Caption: Mechanism of base-catalyzed racemization of this compound.
Troubleshooting Guides
Guide 1: I am observing significant racemization during a coupling reaction. What should I investigate?
If you detect racemization in your product, systematically evaluate the following experimental parameters. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for identifying sources of racemization.
Data Presentation: Impact of Reagents on Racemization
The choice of base and additives significantly impacts stereochemical retention. While specific data for this compound is not extensively published, the relative effects observed in standard peptide synthesis are highly applicable.
Table 1: Relative Racemization Tendency of Common Bases
| Base | pKa | Steric Hindrance | Relative Racemization |
|---|---|---|---|
| Triethylamine (TEA) | 10.75 | Low | High |
| Diisopropylethylamine (DIEA) | 10.7 | Medium | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Medium | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low |
Data derived from principles discussed in reference[9].
Table 2: Efficacy of Common Racemization-Suppressing Additives
| Additive | Acidity (pKa) | Efficacy in Suppression | Notes |
|---|---|---|---|
| 1-Hydroxybenzotriazole (HOBt) | 4.60 | Good | Standard additive, but can have explosive properties. |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | 3.28 | Excellent | Highly effective due to neighboring group participation.[9] |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | 4.60 | Excellent | A safer and highly effective alternative to HOBt. |
| Copper (II) Chloride (CuCl₂) | - | Excellent | Can be a highly effective additive to suppress racemization.[10][11] |
Data derived from principles discussed in references[9][10].
Guide 2: How can I minimize racemization during work-up and purification?
Racemization can still occur after the reaction is complete.
-
Avoid Strong Bases/Acids: During aqueous work-up, use mild acids (e.g., dilute citric acid, NH₄Cl) and bases (e.g., saturated NaHCO₃) for extractions and washes. Avoid prolonged exposure to strong conditions like 1M NaOH or HCl.
-
Limit Heat Exposure: Concentrate solutions under reduced pressure at low temperatures (e.g., < 40°C). Avoid heating for extended periods.
-
Chromatography: When performing column chromatography, ensure the silica gel is neutral. If basic or acidic impurities are a concern, the solvent system can be buffered with a small amount of a volatile base like triethylamine (~0.1-0.5%) or acid like acetic acid, but use with caution and remove promptly.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling
This protocol provides a general guideline for coupling an N-protected this compound to a carboxylic acid while minimizing the risk of racemization.
Materials:
-
N-protected this compound (e.g., Boc- or Cbz-protected)
-
Carboxylic acid
-
Coupling Reagent: HATU (1.1 eq)
-
Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add 2,4,6-Collidine (2.0 eq) to the mixture and stir for 1-2 minutes. This pre-activates the carboxylic acid.
-
Amine Addition: Dissolve the N-protected this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Proceed with a standard aqueous work-up using mild acidic and basic washes as described in Troubleshooting Guide 2 .
-
Purification: Purify the product using flash column chromatography on neutral silica gel.
Note: The choice of protecting group (PG) on the nitrogen of the piperidone ring is crucial. Ensure it is stable to the reaction conditions and orthogonal to any other protecting groups in the molecule.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
Troubleshooting low solubility of 3-Amino-2-piperidone peptides
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of peptides incorporating the non-natural amino acid, 3-Amino-2-piperidone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peptide won't dissolve. Where do I start?
A1: Low solubility is a common challenge for modified peptides. The unique constrained structure of this compound can influence aggregation and solubility.[1][2] Start with a systematic approach. First, analyze your peptide's sequence to predict its properties. Then, perform a small-scale solubility test with a variety of solvents.
Initial Troubleshooting Workflow
Follow this workflow to systematically test solubility. Always use a small aliquot of your peptide for initial tests to avoid wasting your entire sample.[3][4]
Q2: How does the this compound residue affect my peptide's charge and pI?
A2: The this compound residue contains a basic primary amine. Its inclusion will increase the overall positive charge of the peptide at neutral pH and raise its isoelectric point (pI). Peptides are least soluble at their pI.[1] Therefore, dissolving the peptide in a buffer with a pH at least 1-2 units away from the pI is recommended.
-
To calculate the net charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus, and this compound) and -1 to each acidic residue (Asp, Glu, C-terminus).[3]
-
For modified peptides: Standard pI calculation tools may be inaccurate. Use tools designed for non-natural amino acids, such as pICalculax or pIChemiSt, for a more precise prediction.[5][6]
Q3: My peptide dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "salting out" and indicates that the peptide is not stable in the final buffer system.
-
Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This avoids localized high concentrations that can trigger immediate precipitation.[7]
-
Lower Final Concentration: Your target concentration may be above the peptide's solubility limit in the final buffer. Try a lower concentration.
-
Optimize Buffer:
-
Use Chaotropic Agents: If compatible with your experiment, adding agents like 6 M Guanidine-HCl or 8 M Urea to the stock before dilution can disrupt aggregation.[9]
Q4: I suspect my peptide is aggregating. How can I confirm this and what can I do?
A4: Aggregation is a primary cause of low solubility, where peptide molecules self-associate to form insoluble structures.[10] The rigid backbone of this compound can either disrupt or promote aggregation depending on the overall sequence.[11]
Root Cause Analysis for Low Solubility
Confirmation of Aggregation:
-
Visual Inspection: Solutions that are cloudy, contain particulates, or form a gel are indicative of aggregation.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 xg for 10 minutes). If a pellet forms, the peptide is not fully dissolved.
-
Reverse-Phase HPLC (RP-HPLC): Aggregated peptides often show broad or tailing peaks, or the appearance of new, early-eluting peaks.[12] (See Protocol 2).
Data & Protocols
Table 1: Common Solvents for Peptide Dissolution
This table provides a starting point for solvent selection based on the calculated charge of your this compound peptide.
| Peptide Character (Net Charge) | Primary Solvent | Secondary Solvent (if insoluble in primary) | Notes & Cautions |
| Basic (Positive Charge) | Sterile Deionized Water | 10-30% Acetic Acid | The this compound residue contributes to a positive charge, making acidic conditions favorable.[9] |
| Acidic (Negative Charge) | Sterile Deionized Water | 0.1 M Ammonium Bicarbonate (NH₄HCO₃) | Avoid basic solutions if your peptide contains free Cysteine (Cys) to prevent disulfide bond formation.[4] |
| Neutral or Hydrophobic | DMSO, DMF, or Acetonitrile (ACN) | 6 M Guanidine-HCl or 8 M Urea | Dissolve in a minimal amount of organic solvent first, then slowly dilute with aqueous buffer.[3] Avoid DMSO for peptides with Cys or Met due to potential oxidation.[7] |
Experimental Protocols
Protocol 1: Turbidimetric Kinetic Solubility Assay
This high-throughput assay provides an estimate of your peptide's kinetic solubility by measuring light scattering as it precipitates.[13][14]
1. Materials:
- Peptide stock solution (e.g., 10 mM in 100% DMSO).
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
- 96-well clear bottom microplate.
- Microplate reader capable of measuring absorbance at ~620 nm.
2. Method:
- Prepare a serial dilution of your peptide stock in DMSO in a separate plate.
- In the clear-bottom 96-well plate, add the aqueous buffer to each well.
- Transfer a small volume (e.g., 2 µL) from the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low and consistent (e.g., 1-2%).
- Mix the plate thoroughly on a plate shaker for 5-10 minutes.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 2 hours).[13]
- Measure the absorbance (turbidity) of each well at 620 nm.
3. Data Analysis:
- Plot absorbance vs. peptide concentration.
- The concentration at which the absorbance significantly increases above the baseline indicates the limit of kinetic solubility.
Table 2: Typical Parameters for Turbidimetric Solubility Assay
| Parameter | Typical Value |
| Final Peptide Concentrations | 1, 3, 10, 30, 100, 200 µM |
| Buffer System | Phosphate Buffered Saline (PBS), pH 7.4 |
| Final DMSO Concentration | 1% |
| Incubation Time | 2 hours |
| Incubation Temperature | 37°C |
| Wavelength for Detection | 620 nm |
| (Based on data from Evotec and Sygnature Discovery)[13][14] |
Protocol 2: RP-HPLC Analysis for Purity and Aggregation
RP-HPLC separates molecules based on hydrophobicity and is an excellent tool to assess peptide purity and detect aggregation.[12][15]
1. Materials:
- HPLC system with UV detector.
- C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size).[16]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
- Peptide sample dissolved in a suitable solvent (e.g., 50:50 Water/ACN).
2. Method:
- Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
- Inject 10-20 µL of your peptide solution (typically 1 mg/mL).
- Run a linear gradient to elute the peptide. A common gradient is from 5% B to 65% B over 30-60 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
3. Data Analysis:
- Purity: A pure, soluble peptide should appear as a single, sharp, symmetrical peak. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.
- Aggregation: The presence of broad peaks, shoulder peaks, or multiple peaks that are not related to known impurities may indicate aggregation. Insoluble aggregates may not enter the column at all, leading to poor recovery.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. pICalculax: Improved Prediction of Isoelectric Point for Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. oatext.com [oatext.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. evotec.com [evotec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Stability of 3-Amino-2-piperidone under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-Amino-2-piperidone in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic solutions?
A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the lactam (cyclic amide) ring. This reaction is catalyzed by acid and leads to the opening of the piperidone ring, forming a linear amino acid derivative.[1][2][3] This degradation is often accelerated by increased temperature.
Q2: What is the expected degradation product of this compound under acidic hydrolysis?
A2: The acid-catalyzed hydrolysis of this compound is expected to yield 5-amino-2-aminopentanoic acid, which is a derivative of the amino acid ornithine. This occurs through the cleavage of the amide bond within the piperidone ring.[1]
Q3: How does pH affect the stability of this compound?
Q4: Can I expect significant degradation of this compound at room temperature in a mildly acidic solution?
A4: The rate of degradation is dependent on both the pH and the temperature. While room temperature will result in a slower degradation rate compared to elevated temperatures, prolonged storage in a mildly acidic solution can still lead to significant hydrolysis over time. It is recommended to prepare fresh solutions for immediate use whenever possible.
Q5: Are there any visual indicators of this compound degradation?
A5: Visual indicators such as color change or precipitation are not reliable indicators of degradation for this compound. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., decreasing peak area for this compound in HPLC over time). | Degradation of this compound in the analytical mobile phase or sample diluent. | - Ensure the mobile phase and sample diluent are at a pH that minimizes degradation (ideally near neutral pH if compatible with the analytical method).- Prepare samples immediately before analysis.- If using an acidic mobile phase, minimize the time the sample is in the autosampler. |
| Appearance of a new peak in the chromatogram during a time-course experiment. | Formation of the hydrolysis product, 5-amino-2-aminopentanoic acid. | - Confirm the identity of the new peak by techniques such as LC-MS.- This confirms that degradation is occurring and allows for the quantification of the degradation rate. |
| Loss of sample potency or unexpected biological assay results. | Degradation of the active this compound into its inactive hydrolyzed form. | - Re-analyze the purity of the stock solution or sample using a stability-indicating HPLC method.- Prepare fresh solutions from solid material for critical experiments.- Store stock solutions at low temperatures (-20°C or -80°C) and in a buffer system that maintains a stable, near-neutral pH. |
| Precipitation observed in an acidic solution of this compound. | The salt form of the hydrolyzed product may have different solubility characteristics. | - Analyze the precipitate and supernatant separately to identify the components.- Adjust the pH or solvent system to maintain the solubility of all components if possible. |
Quantitative Data on Stability
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively published, the following tables provide a representative summary of the expected influence of pH and temperature on the degradation of a generic piperidone derivative, based on general principles of lactam stability.
Table 1: Effect of pH on the Half-Life (t½) of a Piperidone Derivative at 37°C (Representative Data)
| pH | Half-Life (t½) (hours) |
| 1.0 | 12 |
| 3.0 | 48 |
| 5.0 | 150 |
| 7.0 | 200 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Piperidone Derivative at pH 2.0 (Representative Data)
| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) |
| 25 | 1.5 x 10⁻⁶ |
| 37 | 5.8 x 10⁻⁶ |
| 50 | 2.1 x 10⁻⁵ |
| 70 | 1.2 x 10⁻⁴ |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a general procedure for determining the stability of this compound in acidic solutions using a stability-indicating HPLC-UV method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Phosphate or citrate buffers
-
Class A volumetric flasks and pipettes
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water or a suitable buffer.
-
Acidic Buffers: Prepare buffers at the desired pH values (e.g., pH 1, 3, and 5) using appropriate buffer systems (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).
4. Stress Study Procedure:
-
For each pH condition, dilute the stock solution with the corresponding acidic buffer to a final concentration of 0.1 mg/mL in separate volumetric flasks.
-
Prepare a control sample by diluting the stock solution with water (or a neutral buffer).
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic samples with a calculated amount of NaOH to quench the degradation reaction before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
5. HPLC Method (Example):
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product over time.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Analysis of 3-Amino-2-piperidone by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of 3-Amino-2-piperidone. Given the limited specific literature for this compound, the provided methods are adapted from established protocols for the closely related compound, 3-aminopiperidine, and may require optimization.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a strong UV signal for this compound on my HPLC-UV system?
A1: this compound, similar to its analogue 3-aminopiperidine, lacks a strong chromophore and therefore exhibits very weak UV absorbance.[1][2] Direct UV detection will likely result in low sensitivity. To enhance detection, a pre-column derivatization step is recommended to introduce a UV-active functional group to the molecule.[1][2]
Q2: What derivatization reagents are suitable for this compound?
A2: Based on methods for 3-aminopiperidine, reagents that react with primary amines are effective. Benzoyl chloride is a commonly used reagent that introduces a benzoyl group, allowing for detection at wavelengths around 228-254 nm.[1][2] Another option is para-toluenesulphonyl chloride (PTSC), which also adds a chromophore to the analyte.
Q3: How should I prepare my sample for HPLC analysis after derivatization?
A3: After the derivatization reaction is complete, the reaction mixture should be evaporated to dryness. The resulting derivatized product can then be dissolved in the mobile phase before injection into the HPLC system.[1][2] It is crucial to ensure complete dissolution and filter the sample through a 0.45 µm filter to prevent particulate matter from entering the column.
Q4: Can I perform chiral separation of this compound enantiomers?
A4: Yes, chiral separation is possible after derivatization. Chiral HPLC columns, such as those with a Chiralpak AD-H or a glycoprotein-based stationary phase (e.g., Chiral-AGP), have been successfully used for the separation of derivatized 3-aminopiperidine enantiomers.[1][2]
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored at temperatures below -15°C under an inert gas like nitrogen and kept dry.[3] Stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
Troubleshooting Guides
Issue 1: No or Very Small Peak for Derivatized this compound
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure the molar ratio of the derivatizing agent to the analyte is appropriate (e.g., for benzoyl chloride, a molar ratio of 1:1 or in excess may be required).[1][2] - Verify the reaction conditions (temperature, time, and solvent) are optimal for the derivatization reaction. Low temperatures (0-3°C) are often used.[2] - Check the purity and stability of the derivatizing agent. |
| Degradation of Analyte | - this compound is sensitive to temperature and moisture. Ensure proper storage and handling.[3] - Minimize sample exposure to light and elevated temperatures during preparation and analysis. |
| Incorrect Wavelength | - Verify the detection wavelength is appropriate for the derivatized product. For benzoyl derivatives, a wavelength of 254 nm is commonly used.[1][2] |
| Injection Issues | - Check for clogs in the injector or sample loop. - Ensure the correct injection volume is being used. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | - Reduce the concentration of the injected sample. |
| Secondary Interactions with Silanols | - Use a mobile phase with an appropriate pH to suppress the ionization of residual silanols on the column. For reversed-phase C18 columns, a phosphate buffer is often used.[1][2] - Consider using an end-capped column. |
| Inappropriate Mobile Phase | - Optimize the mobile phase composition. Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[1][2] |
| Column Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Issue 3: Drifting Retention Times
| Possible Cause | Suggested Solution |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use an online degasser to prevent dissolved gases from affecting the solvent composition. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a constant and stable temperature.[1][2] |
| Column Equilibration | - Ensure the column is properly equilibrated with the mobile phase before starting the analysis. |
| Pump Malfunction | - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Issue 4: Ghost Peaks
| Possible Cause | Suggested Solution |
| Contamination in the Mobile Phase | - Use high-purity HPLC-grade solvents and freshly prepared buffers. |
| Carryover from Previous Injections | - Run blank injections (mobile phase only) to identify the source of the ghost peaks. - Clean the injector and sample loop thoroughly between runs. |
| Sample Contamination | - Ensure all glassware and vials used for sample preparation are clean. |
Experimental Protocols (Adapted for this compound from 3-aminopiperidine methods)
Disclaimer: The following protocols are based on methods developed for 3-aminopiperidine and should be considered as a starting point for the development of a validated method for this compound. Optimization of reaction conditions and chromatographic parameters will be necessary.
Protocol 1: Pre-column Derivatization with Benzoyl Chloride
-
Weigh an appropriate amount of this compound and dissolve it in a suitable organic solvent (e.g., dichloromethane or petroleum ether).[2]
-
Cool the solution to 0-3°C with stirring.[2]
-
Slowly add a solution of benzoyl chloride (in a molar ratio of approximately 1:1 with the analyte) dropwise.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent to obtain the derivatized product (benzoyl-3-Amino-2-piperidone).[2]
-
Dissolve the dried product in the HPLC mobile phase for analysis.[2]
Protocol 2: Reversed-Phase HPLC Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Dima C18, 150 x 4.6 mm[2] |
| Mobile Phase | 0.01 mol/L Phosphate aqueous solution - Methanol (90:10, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL[2] |
Protocol 3: Chiral HPLC Analysis of Derivatized this compound
| Parameter | Condition A | Condition B | Condition C |
| Column | ChromTech CHIRAL-AGP[1][2] | ChromTech CHIRAL-AGP[2] | ChromTech CHIRAL-AGP[1][2] |
| Mobile Phase | 0.015 mol/L Phosphate aqueous solution - Isopropanol (99:1, v/v)[2] | 0.015 mol/L Phosphate aqueous solution - Methanol (97:3, v/v)[2] | 0.02 mol/L Phosphate aqueous solution - Isopropanol (94:6, v/v)[1] |
| Flow Rate | 0.8 mL/min[1][2] | 0.8 mL/min[2] | 0.8 mL/min[1] |
| Column Temperature | 30°C[1][2] | 30°C[2] | 30°C[1] |
| Detection Wavelength | 254 nm[1][2] | 254 nm[2] | 254 nm[1] |
| Injection Volume | 20 µL[1][2] | 20 µL[2] | 20 µL[1] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Caption: The pre-column derivatization process for enhancing UV detection.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
Overcoming steric hindrance in 3-Amino-2-piperidone incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the incorporation of 3-Amino-2-piperidone, a sterically hindered cyclic amino acid, into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In peptide synthesis, the bulky structure of certain amino acids can slow down or prevent the formation of a peptide bond. This compound, being a cyclic β-amino acid, presents a rigid, non-linear structure that physically impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. This can lead to slow reaction rates, low coupling yields, and incomplete reactions.[1]
Q2: Which coupling reagents are recommended for incorporating this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents may be inefficient. More potent, in-situ activating reagents are generally required.[2] Reagents based on phosphonium or aminium/uronium salts are highly recommended due to their ability to form highly reactive activated species.[2] Key recommendations include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered one of the most efficient reagents for difficult couplings, as it forms highly reactive OAt esters.[2]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Shows coupling efficiencies comparable to HATU and is based on the safer OxymaPure leaving group, avoiding potentially explosive byproducts.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, particularly useful for minimizing racemization.[4][5] It has been identified as a superior choice for coupling cyclic β-sugar amino acids, which share structural similarities with this compound.[4][5]
Q3: What are the best practices for protecting groups when using this compound?
A3: A proper protecting group strategy is crucial to prevent unwanted side reactions. For this compound, two key positions need consideration:
-
α-Amino Group: The standard Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are typically used for the α-amino group during solid-phase peptide synthesis (SPPS). The choice depends on the overall synthetic strategy (base-labile for Fmoc, acid-labile for Boc).[2]
-
Piperidone Ring Nitrogen (Lactam Nitrogen): While the lactam nitrogen is generally less reactive than the α-amino group, protection may be necessary depending on the reaction conditions to prevent side reactions. The Boc group is a common choice for protecting the nitrogen within a piperidone ring structure, as demonstrated in the synthesis of related 3-aminopiperidine-based peptide analogues.[6]
Q4: Are there general strategies to improve the success rate of coupling sterically hindered amino acids?
A4: Yes, beyond selecting a potent coupling reagent, several techniques can improve yields:
-
Extended Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure it reaches completion.
-
Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the amino acid and coupling reagent. This can significantly improve the incorporation of challenging residues.
-
Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier associated with steric hindrance. However, this must be monitored closely to avoid side reactions or racemization.
Troubleshooting Guides
Issue: Low Coupling Yield or Incomplete Reaction
Low yield is the most common problem when incorporating this compound. The following guide provides a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for low yield.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
While specific comparative data for this compound is limited in the literature, the following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings; fast reaction times.[2] | Based on potentially explosive HOAt; can cause guanidinylation of N-terminal amine.[2] |
| COMU | Aminium/Uronium Salt | Very High | Efficiency comparable to HATU; safer (OxymaPure-based); reduced allergenic potential.[3] | Limited stability in solution.[2] |
| PyBOP | Phosphonium Salt | High | Efficient coupling; avoids guanidinylation side reactions; less hazardous byproducts than BOP.[2] | Generally less reactive than HATU.[2] |
| HBTU | Aminium/Uronium Salt | High | Popular and efficient; byproducts are generally soluble.[2] | Can have allergenic potential; based on potentially explosive HOBt.[2] |
Table 2: Example Coupling Yields for 3-Aminopiperidine-based Peptide Analogues
The following data is adapted from a study on the synthesis of peptide analogues using a structurally related 3-aminopiperidine core, which serves as a proxy for potential yields. All couplings were performed in solution phase.[6]
| Coupling Step | Coupling Reagents | Yield (%) |
| Boc-L-Leucine + (R)-4 | HOBt, EDC | 91% |
| Boc-L-Leucine + (S)-4 | HOBt, EDC | 79% |
| Boc-L-Leucine + (R)-15 | HOBt, EDC | 64%* |
| Boc-L-Leucine + (S)-15 | HOBt, EDC | 90% |
*Note: The lower yield was attributed to the need for multiple purification steps.[6]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Coupling Completion (Kaiser Test)
This test detects free primary amines on the resin. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
Materials:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN (aq) in pyridine
-
Resin sample (10-15 beads)
-
Small glass test tube
-
Heating block or water bath at 110°C
Procedure:
-
Transfer a small sample of the peptide-resin (10-15 beads) to a clean test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (free primary amines present), indicating incomplete coupling.
-
Colorless/Yellow: Negative result (no free primary amines), indicating complete coupling.
-
Protocol 2: Optimized Coupling of Fmoc-3-Amino-2-piperidone-OH onto a Resin-Bound Peptide
This protocol is designed to maximize the incorporation of the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-Amino-2-piperidone-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-3-Amino-2-piperidone-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 5-10 minutes at room temperature.
-
Swelling: Swell the peptide-resin in NMP for 20-30 minutes.
-
Coupling: Drain the NMP from the resin and add the pre-activated amino acid solution.
-
Reaction: Agitate the reaction vessel at room temperature for at least 4 hours.
-
Monitoring: Perform a Kaiser test (Protocol 1) to check for reaction completion.
-
Troubleshooting (if Kaiser test is positive):
-
Wash: Wash the resin thoroughly with NMP (3x).
-
Double Couple: Prepare a fresh pre-activated solution of Fmoc-3-Amino-2-piperidone-OH as in Step 1 and repeat the coupling (Steps 3-4) for another 4 hours.
-
Re-test: Perform a final Kaiser test to confirm completion.
-
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If a small amount of unreacted amine remains, consider capping with a solution of acetic anhydride and DIPEA in NMP to prevent the formation of deletion sequences in subsequent steps.
Visualizations
Caption: Steric hindrance in peptide coupling.
References
- 1. scienmag.com [scienmag.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Amino-2-piperidone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-2-piperidone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of this compound.
Issue 1: Low Yield During Cyclization Step
Q1: We are experiencing a significant drop in yield during the cyclization of the protected glutamine derivative to form the piperidone ring when moving from a lab-scale (10g) to a pilot-scale (1kg) batch. What are the potential causes and solutions?
A1: Low yields during the scale-up of cyclization reactions are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized overheating can cause degradation of the starting material or product.
-
Solution: Ensure your reactor has adequate heating and cooling capacity. Use of a jacketed reactor with controlled heating and cooling is recommended. Monitor the internal temperature of the reaction mixture closely.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to non-homogenous reaction conditions, resulting in side reactions and incomplete conversion.
-
Solution: Optimize the stirring speed and consider the use of baffles to improve mixing. For very large volumes, computational fluid dynamics (CFD) modeling can help in designing an effective agitation strategy.
-
-
Extended Reaction Time: A longer reaction time at an elevated temperature can lead to the formation of degradation products.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed.
-
Issue 2: High Levels of Impurities in the Final Product
Q2: Our scaled-up batch of this compound shows several unknown impurities on the HPLC chromatogram that were not present in the lab-scale synthesis. How can we identify and minimize these impurities?
A2: The appearance of new impurities upon scale-up often points to issues with reaction control or raw material quality.
-
Potential Side Reactions: At a larger scale, minor side reactions can become significant. Common side reactions in the synthesis of this compound may include racemization, or the formation of dimers and other condensation products.
-
Raw Material Quality: The quality of starting materials can have a significant impact on the impurity profile of the final product. Impurities in the starting L-Glutamine, for example, can be carried through the synthesis.
-
Solution: Ensure that all raw materials meet the required specifications. It may be necessary to re-purify starting materials before use in a large-scale synthesis.
-
-
Identification of Impurities: Identifying the structure of the impurities is the first step towards eliminating them.
-
Solution: Isolate the impurities using preparative HPLC and characterize them using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An analysis method for detecting this compound as an impurity in other substances suggests that it can be identified and quantified using HPLC.[2]
-
Issue 3: Difficulties with Product Isolation and Purification
Q3: We are struggling to crystallize this compound from our scaled-up batch, and column chromatography is not a viable option at this scale. What are the recommended methods for purification at scale?
A3: Purification is a critical step in any chemical synthesis, and its difficulty can increase significantly with scale.
-
Crystallization Issues: The presence of impurities can inhibit crystallization. The choice of solvent is also critical.
-
Solution: Perform a thorough solvent screen to find the optimal crystallization conditions. If impurities are the issue, consider a pre-purification step, such as an acid-base extraction, to remove some of the impurities before crystallization.
-
-
Alternative Purification Methods: For large-scale purification, techniques other than chromatography are often preferred.
-
Solution: Consider techniques such as:
-
Recrystallization: This is often the most cost-effective method for purifying solid compounds at scale.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.
-
Salt Formation: Forming a salt of the amino group with a suitable acid can facilitate purification through crystallization. The hydrochloride salt is a common choice.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at low temperatures, specifically at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] It is also important to protect it from light and store it under a nitrogen atmosphere to prevent degradation.[3]
Q5: What are the main safety hazards associated with this compound?
A5: this compound is known to cause skin and eye irritation.[4] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q6: What are the common synthetic routes for this compound?
A6: The synthesis of this compound can be achieved through both chemical and enzymatic methods. A common chemical synthesis route starts from L-Glutamine and involves three main steps: protection of the amino group, cyclization to form the piperidone ring, and deprotection to yield the final product.[5] Enzymatic methods, such as those using an enzyme cascade, have also been developed.[1]
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Starting Material (Protected Glutamine) | 10 g | 1 kg | 50 kg |
| Solvent Volume | 100 mL | 10 L | 500 L |
| Reaction Temperature | 80 °C | 80 ± 2 °C | 80 ± 1 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield | 85% | 70% | 65% |
| Purity (by HPLC) | 99% | 95% | 92% |
Table 2: Impurity Profile at Different Scales
| Impurity | Retention Time (min) | Lab Scale (%) | Pilot Scale (%) | Production Scale (%) |
| This compound | 5.2 | 99.0 | 95.0 | 92.0 |
| Impurity A | 3.8 | 0.5 | 2.5 | 4.0 |
| Impurity B | 6.1 | 0.3 | 1.5 | 2.5 |
| Other Impurities | - | 0.2 | 1.0 | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-Amino-2-piperidone (Lab Scale)
-
Protection of L-Glutamine: To a solution of L-Glutamine (14.6 g, 100 mmol) in a 1:1 mixture of dioxane and water (200 mL), add sodium bicarbonate (21 g, 250 mmol). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 24 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Glutamine.
-
Cyclization: Dissolve the N-Boc-L-Glutamine (24.6 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL). Add N,N'-carbonyldiimidazole (CDI, 17.8 g, 110 mmol) portion-wise at room temperature. Stir the reaction mixture for 4 hours.
-
Work-up: Quench the reaction by adding water (50 mL). Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-Amino-2-piperidone.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. Analysis method for detecting impurity in aspartate ornithine - Eureka | Patsnap [eureka.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Amino-2-piperidone and Other Lactams for Researchers and Drug Development Professionals
An in-depth guide comparing the chemical properties, biological activities, and experimental data of 3-Amino-2-piperidone against other prominent lactam-containing compounds.
This guide provides a comprehensive comparative analysis of this compound, a delta-lactam, against other significant lactam classes, including β-lactams, pyrrolidones, and caprolactams. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their performance based on available experimental data.
Chemical and Physical Properties
Lactams are cyclic amides, and their chemical and physical properties are largely dictated by the size of the ring. These properties, in turn, influence their biological activity and pharmacokinetic profiles.
| Property | This compound | β-Lactam (general) | 2-Pyrrolidone | ε-Caprolactam |
| Structure | 6-membered ring (δ-lactam) | 4-membered ring | 5-membered ring (γ-lactam) | 7-membered ring (ε-lactam) |
| Molecular Formula | C₅H₁₀N₂O[1] | Varies | C₄H₇NO | C₆H₁₁NO[2] |
| Molecular Weight | 114.15 g/mol [1] | Varies | 85.11 g/mol | 113.16 g/mol [2] |
| Appearance | Light orange to yellow to green powder/crystal[3] | Varies | Colorless liquid | Colorless solid[2] |
| Melting Point | 50 °C[4] | Varies | 25 °C | 69.2 °C[2] |
| Boiling Point | 130 °C[4] | Varies | 245 °C | 270 °C[2] |
| Water Solubility | 444 g/L (predicted)[5] | Varies | Miscible | 866.89 g/L (22 °C)[2] |
| logP | -1.3 (predicted)[5] | Varies | -0.71 | -0.19 |
Comparative Biological Activity
The biological activities of lactams are diverse, ranging from antibacterial to anticancer and central nervous system modulation. This section compares the known biological effects of this compound with other lactam classes.
Cytotoxicity and Anticancer Activity
Several lactam derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological processes, such as cell proliferation.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperidone | Novel Piperidone Derivatives (P3, P4, P5) | Leukemia (HL-60, CCRF-CEM) | 1.52 - 2.26 | [6][7] |
| β-Lactam | BD-5 (a novel β-lactam) | Breast (MCF-7) | >100 (at 48h) | [8] |
| β-Lactam | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Breast (MCF-7) | 0.075 | [9] |
| β-Lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Breast (MCF-7) | 0.095 | [9] |
| Pyrrolidinedione-Thiazolidinone Hybrids | Les-6287 | Breast (MCF-7) | 1.43 (at 48h) | [9] |
| Pyrrolidinedione-Thiazolidinone Hybrids | Les-6294 | Breast (MCF-7) | 3.54 (at 48h) | [9] |
| Pyrrolidinedione-Thiazolidinone Hybrids | Les-6328 | Breast (MCF-7) | 2.18 (at 48h) | [9] |
| Pyrrolidine Derivative | Parigidin-br3 | Breast (MCF-7) | ~2.5 | [10] |
| Pyrrolidine Derivative | Parigidin-br3 | Colorectal (CACO2) | ~2.5 | [10] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, including incubation times and assay methods.
Antimicrobial Activity
β-lactams are renowned for their antibacterial properties. Other lactams, such as pyrrolidones and caprolactams, have also been investigated for their antimicrobial potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Pyrrolidone | 2-Pyrrolidone-5-carboxylic acid | Enterobacter cloacae | < 1000 (at low pH) | [11] |
| 2-Pyrrolidone | 2-Pyrrolidone-5-carboxylic acid | Pseudomonas putida | < 1000 (at low pH) | [11] |
| Pyrrolidine-2,3-dione Dimer | Dimer 30 | Staphylococcus aureus (MSSA) | 8 - 16 | [12] |
| Pyrrolidine-2,5-dione Derivative | Compound 5 | Various bacteria and fungi | 32 - 128 | [13] |
| Pyrrolidine-2,5-dione Derivative | Compound 8 | Various bacteria and fungi | 16 - 256 | [13] |
| ε-Caprolactam | ε-Caprolactam-silica network with Kanamycin | Staphylococcus aureus | Significant decrease in MIC of Kanamycin | [6] |
| ε-Caprolactam | ε-Caprolactam-silica network with Kanamycin | Escherichia coli | Significant decrease in MIC of Kanamycin | [6] |
Enzyme Inhibition
Lactam-containing compounds have been shown to inhibit various enzymes. For instance, derivatives of caprolactam are known to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease.
| Compound Class | Target Enzyme | Inhibitor | IC₅₀ (nM) | Reference |
| Caprolactam Derivative | γ-Secretase | Amino-caprolactam sulfonamides | 15 - >1000 | |
| Piperidinone Derivative | Calcitonin Gene-Related Peptide (CGRP) Receptor | Piperidinone carboxamide azaindane | Ki of 0.011 | [14] |
Signaling Pathways and Mechanisms of Action
This compound and Derivatives
CGRP Receptor Antagonism: Derivatives of this compound have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide involved in pain signaling, particularly in migraine. By blocking the CGRP receptor, these compounds can mitigate the downstream signaling cascade that leads to vasodilation and neurogenic inflammation.
Inhibition of Fas-Induced Apoptosis: A derivative of this compound, N-(2-oxopiperidin-3-yl)dodecanamide, has been shown to inhibit Fas-induced apoptosis.[10][15] The Fas receptor (FasR), a death receptor, triggers a signaling cascade upon binding to its ligand (FasL), leading to programmed cell death. Inhibition of this pathway can have implications in various diseases, including cancer and autoimmune disorders.
β-Lactams
The primary mechanism of action for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Experimental Protocols
Synthesis of this compound from D-Ornithine Hydrochloride
This protocol outlines a general synthetic route for a derivative of this compound, (R)-3-(Boc-Amino)piperidine, starting from D-Ornithine hydrochloride.[16]
Step 1: Esterification
-
Suspend D-Ornithine hydrochloride (50 mmol) in anhydrous methanol (100 mL).
-
Saturate the slurry with hydrogen chloride gas.
-
Reflux the mixture for 3 hours.
-
Reduce the volume of the reaction solution to one-third using a rotary evaporator.
-
Store the solution at -20°C overnight to precipitate the product.
-
Filter the solid, wash with a minimal amount of cold methanol, and dry under vacuum at 50°C to obtain crude methyl orthinate dihydrochloride.
Step 2: Cyclization
-
Reflux the crude methyl ester from Step 1 with sodium methoxide (92 mmol) in methanol (120 mL) for 4 hours.
-
Add ammonium chloride (0.1 mol) and let the mixture stand overnight.
-
Filter the mixture and concentrate the filtrate to obtain a thick syrup.
-
Extract the syrup repeatedly with a 4:1 (v/v) mixture of CH₂Cl₂/MeOH (25 mL).
-
Combine the filtrates and concentrate to yield a white solid.
-
Dissolve the solid in boiling absolute ethanol (25 mL), filter while hot, and store in the refrigerator overnight.
-
Filter the crystalline product and dry under vacuum to yield the piperidone derivative.
CGRP Receptor Antagonist Radioligand Binding Assay
This protocol is a general method to determine the binding affinity of a compound to the CGRP receptor.[17]
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or SK-N-MC) that stably or transiently expresses the human CGRP receptor (CLR and RAMP1).
-
Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]hCGRP) and varying concentrations of the unlabeled antagonist (e.g., a this compound derivative).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled CGRP. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and Kᵢ values by non-linear regression analysis.
Fas-Induced Apoptosis Inhibition Assay
This is a general protocol to assess the ability of a compound to inhibit apoptosis induced by the Fas ligand.[18][19][20][21]
-
Cell Culture: Culture a Fas-expressing cell line (e.g., Jurkat T-lymphocytes) in a suitable medium.
-
Induction of Apoptosis: Treat the cells with an agonistic anti-Fas antibody (e.g., 0.05-0.1 µg/mL) or recombinant Fas ligand to induce apoptosis.
-
Compound Treatment: Concurrently with the apoptosis-inducing agent, treat the cells with various concentrations of the test compound (e.g., N-(2-oxopiperidin-3-yl)dodecanamide).
-
Incubation: Incubate the cells for a predetermined period (e.g., 3-16 hours) at 37°C.
-
Apoptosis Detection: Harvest the cells and assess apoptosis using a suitable method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Caspase Activity Assay: Measure the activity of key apoptosis-related enzymes like caspase-3 or caspase-8 using a colorimetric or fluorometric assay.
-
-
Data Analysis: Quantify the percentage of apoptotic cells or caspase activity at each compound concentration and determine the IC₅₀ value for apoptosis inhibition.
Conclusion
This compound and its derivatives represent a versatile class of lactams with significant potential in drug discovery, particularly in the areas of neurology and oncology. While direct comparative data with other lactam classes like β-lactams, pyrrolidones, and caprolactams is limited, the available evidence suggests distinct and potent biological activities. β-lactams remain a cornerstone of antibacterial therapy, while various pyrrolidone and caprolactam derivatives show promise as anticancer and enzyme-inhibiting agents. The unique activities of this compound derivatives as CGRP receptor antagonists and apoptosis modulators highlight the importance of continued research into this specific lactam scaffold. Future studies focusing on direct, head-to-head comparisons of these different lactam classes under standardized conditions will be crucial for a more definitive understanding of their relative therapeutic potential.
References
- 1. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB021949) - FooDB [foodb.ca]
- 6. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line" by Ailis A. Abalos [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Induction of Apoptosis (Death Receptor Protocol) [novusbio.com]
- 19. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accelerating the induction of Fas-mediated T cell apoptosis: a strategy for transplant tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Binding: A Comparative Guide for Putative Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted protein degradation has introduced "molecular glues" as a promising therapeutic modality. These small molecules induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. This guide provides a framework for the experimental validation of a putative molecular glue's effect on protein binding, using the well-characterized molecular glue, Pomalidomide, as a primary example for comparison. While direct experimental data for 3-Amino-2-piperidone's activity as a molecular glue is not currently available in public literature, the principles and protocols outlined here are applicable to its validation.
Quantitative Data Summary
The validation of a molecular glue requires quantitative assessment of its binding affinity to its target protein. Below is a comparative table summarizing the binding affinities of established molecular glues to their target protein, Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | Cereblon (CRBN) | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [][2] |
| Lenalidomide | Cereblon (CRBN) | ~2.5 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Thalidomide | Cereblon (CRBN) | ~10-fold weaker than (S)-thalidomide | Competitive Binding Assay | [4] |
| Putative Molecular Glue (e.g., this compound) | TBD | To Be Determined | See Experimental Protocols | N/A |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.
Experimental Protocols
Validating the interaction between a small molecule and its target protein, and the subsequent formation of a ternary complex, is crucial. The following are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that the putative molecular glue induces an interaction between the target protein and its binding partner (e.g., an E3 ligase component).
Methodology:
-
Cell Lysis:
-
Culture cells to be tested and treat with either the putative molecular glue or a vehicle control.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[5][6][7]
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot analysis using antibodies against the target protein and its expected binding partner. An increased signal for the binding partner in the presence of the molecular glue indicates an induced interaction.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the putative molecular glue and the target protein.[9][10][11][12][13]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare a solution of the putative molecular glue in the same buffer. The concentration of the small molecule should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the small molecule solution into the injection syringe.
-
Perform a series of small, sequential injections of the small molecule into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[11]
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics of the binding interaction between the putative molecular glue and the target protein, providing association (ka) and dissociation (kd) rates.[14][15][16][17][18]
Methodology:
-
Chip Preparation:
-
Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
-
Binding Measurement:
-
Flow a solution containing the putative molecular glue at various concentrations over the sensor chip surface.
-
Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of small molecule binding to the immobilized protein.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) versus time.
-
Fit the association and dissociation curves to a kinetic model to determine the ka and kd values. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
-
Mandatory Visualizations
Signaling Pathway of a Validated Molecular Glue
The diagram below illustrates the mechanism of action for Pomalidomide, a well-established molecular glue that targets the Cereblon (CRBN) E3 ligase complex for the degradation of neosubstrates like IKZF1 and IKZF3.[][19]
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for Protein Binding Validation
The following diagram outlines a typical experimental workflow for validating the protein binding of a putative molecular glue.
References
- 2. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Efficacy of 3-Amino-2-piperidone-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 3-amino-2-piperidone scaffold into peptides has emerged as a promising strategy in medicinal chemistry to develop potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of these modified peptides, with a focus on their activity as enzyme inhibitors. The information presented is based on available experimental data and aims to assist researchers in the evaluation and design of novel peptide-based drugs.
I. Inhibition of Cysteine Protease IdeS
A significant application of this compound-containing peptides is the inhibition of the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS). IdeS is a cysteine protease that plays a crucial role in the pathogenesis of S. pyogenes by cleaving human IgG, thereby helping the bacterium evade the host's immune response.
Comparative Efficacy of 3-Aminopiperidine-Based Peptide Analogues
A study by Berggren et al. investigated a series of 3-aminopiperidine-based peptide analogues as noncovalent inhibitors of IdeS. These peptidomimetics were designed to mimic the hinge region of IgG, the substrate of IdeS. The inhibitory activities of these analogues were compared against the native peptide sequences, which were found to be inactive.
Data Summary: Inhibition of IdeS by 3-Aminopiperidine-Based Peptide Analogues
| Compound ID | Peptide Sequence/Analogue | Inhibition of IdeS (%) at 1 mM | Selectivity vs. SpeB | Selectivity vs. Papain |
| (S)-3 | (S)-pipG | High | High | Moderate |
| (R)-7 | (R)-LpipG | High | High | Moderate |
| (R)-16 | (R)-pipGP | High | Low | Low |
| (S)-16 | (S)-pipGP | High | Low | Low |
| (S)-18 | (S)-LpipGP | High | Low | Low |
Note: The original study presented data as percentage inhibition. For precise IC50 values, further investigation is recommended. "High" inhibition indicates a significant reduction in IdeS activity, while "Low" indicates minimal to no inhibition.
The results indicate that the introduction of the 3-aminopiperidine moiety is crucial for the inhibitory activity against IdeS. Notably, smaller analogues such as (S)-pipG and (R)-LpipG demonstrated high potency and selectivity for IdeS over other cysteine proteases like SpeB and papain.
Experimental Protocols
Synthesis of 3-Aminopiperidine-Based Peptide Analogues:
The synthesis of the peptide analogues involved a key step of reductive amination of N-protected 3-piperidone with either glycine or L-proline. The resulting stereoisomers were separated and further modified through standard solid-phase peptide synthesis (SPPS) protocols to yield the final peptide analogues.
IdeS Inhibition Assay (SDS-PAGE):
-
Recombinant IdeS was incubated with human IgG in the presence or absence of the inhibitor compounds.
-
The reaction mixture was incubated at 37°C for a specified time.
-
The reaction was stopped, and the samples were analyzed by SDS-PAGE under reducing conditions.
-
The cleavage of the IgG heavy chain was visualized, and the percentage of inhibition was determined by densitometry.
Surface Plasmon Resonance (SPR) Spectroscopy:
-
IdeS was immobilized on a sensor chip.
-
Human IgG with or without the inhibitor was flowed over the chip.
-
The binding of IgG to IdeS was monitored in real-time.
-
The degree of inhibition was quantified by the reduction in the binding response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of IdeS action and a general workflow for evaluating IdeS inhibitors.
Mechanism of IdeS-mediated IgG cleavage and immune evasion.
Experimental workflow for the evaluation of IdeS inhibitors.
II. Anti-Inflammatory and Neuroprotective Potential
While the primary focus of published comparative studies has been on enzyme inhibition, the this compound scaffold is also being explored for its potential in developing anti-inflammatory and neuroprotective agents.
A study on novel 2-piperidone derivatives (lacking the 3-amino group) demonstrated their ability to inhibit β-amyloid aggregation and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia. This suggests that the piperidone ring system can serve as a valuable pharmacophore for CNS and inflammation-related targets. However, direct comparative efficacy data for this compound-containing peptides in these therapeutic areas is still emerging. Further research is required to establish clear structure-activity relationships and to compare their performance against existing therapeutic alternatives.
III. Comparison with Other IdeS Inhibitors
To provide a broader context for the efficacy of this compound-containing peptides as IdeS inhibitors, it is useful to consider other classes of inhibitors. Research in this area has explored both peptide-based and small molecule inhibitors. For instance, analogues of irreversible protease inhibitors such as TPCK and TLCK have been synthesized and shown to inhibit IdeS. The most potent of these were aldehyde-containing compounds that act as reversible inhibitors.
A direct quantitative comparison (e.g., IC50 values) between the this compound peptides and these other inhibitors from a single study is not yet available in the public domain. Such a comparison would be highly valuable for a comprehensive assessment of their relative potencies.
Conclusion
This compound-containing peptides represent a promising class of compounds, particularly as selective inhibitors of the bacterial cysteine protease IdeS. The available data demonstrates their superior efficacy compared to their linear peptide counterparts and highlights their potential for further development as anti-infective agents. While their application in anti-inflammatory and neuroprotective therapies is an active area of research, more extensive comparative studies are needed to fully elucidate their therapeutic potential in these domains. Future research should focus on obtaining precise quantitative measures of efficacy (e.g., IC50 values) and conducting head-to-head comparisons with other classes of inhibitors to guide the rational design of next-generation this compound-based therapeutics.
A Cross-Validation of Experimental and Computational Data for 3-Amino-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined and computationally predicted data for the compound 3-Amino-2-piperidone (CAS: 1892-22-4). As a metabolite of ornithine and a versatile chiral building block in pharmaceutical research, accurate characterization of its physicochemical and biological properties is crucial.[1][2] This document aims to cross-validate available data to offer a comprehensive profile of the molecule.
Physicochemical Properties: A Tale of Two Data Sets
The following tables summarize the quantitative data available for this compound, juxtaposing experimentally measured values with computationally derived predictions. This comparison highlights areas of concordance and divergence, offering insights into the accuracy of current in silico models for this class of molecule.
Table 1: General and Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₅H₁₀N₂O[3][4] | C₅H₁₀N₂O[5][6] |
| Molecular Weight | 114.15 g/mol [2][3] | 114.15 g/mol [5][6] |
| Physical Form | Solid, Light orange to yellow powder/crystal[1][5] | N/A |
| Melting Point | 50 °C[2]; 87 °C (for S-enantiomer)[1] | N/A |
| Boiling Point | 130 °C[2]; 125-135 °C (at 2-3 Torr) | N/A |
| Water Solubility | ≥17.3 mg/mL in H₂O[7] | 444 g/L (ALOGPS) |
| logP | Not Available | -1.3 (ALOGPS); -1.1 (ChemAxon) |
| pKa (Strongest Basic) | 8.07[3] | 8.44 (ChemAxon) |
| pKa (Strongest Acidic) | Not Available | 14.55 (ChemAxon) |
Note: A significant discrepancy exists in the reported experimental melting points, which may be attributable to the different stereoisomers being measured (racemic vs. S-enantiomer).
Table 2: Spectroscopic Data
| Spectrum Type | Experimental Data (Key Peaks) | Computational Prediction |
| Mass Spec (GC-MS) | m/z peaks: 128.0 (1), 115.0 (0.60), 100.0 (0.46), 141.0 (0.42), 243.0 (0.32)[6] | Not Available |
| ¹³C NMR | Data exists but specific shifts are not readily available in public databases.[6] | Not Available |
| ¹H NMR | Data exists but specific shifts are not readily available in public databases. | Not Available |
| IR Spectroscopy | Data exists but specific peaks are not readily available in public databases. | Not Available |
Table 3: Molecular Descriptors (Computational)
| Descriptor | Predicted Value | Reference |
| Polar Surface Area | 55.12 Ų | ChemAxon |
| Hydrogen Bond Donor Count | 2 | ChemAxon |
| Hydrogen Bond Acceptor Count | 2 | ChemAxon |
| Rotatable Bond Count | 0 | ChemAxon |
| Rule of Five | Yes | ChemAxon |
| Ghose Filter | No | ChemAxon |
| Veber's Rule | No | ChemAxon |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are standard protocols for the key experiments cited.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the purity and identity of a solid organic compound.[8]
-
Sample Preparation: The compound, this compound, must be fully dry and in a fine powdered form.[8][9] This is achieved by crushing the crystalline solid with a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted to a height of 1-2 cm by tapping the tube gently.[10]
-
Measurement: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[10] The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[7][11]
-
Procedure:
-
Place approximately 25 mg of solid this compound into a small, clean test tube.
-
Add 0.5 mL of the chosen solvent (e.g., water, DMSO, ethanol) in portions.
-
After each addition, the test tube is vigorously shaken or vortexed for 30 seconds to facilitate dissolution.[12]
-
The compound is classified as "soluble" if it dissolves completely, "partially soluble" if a significant portion dissolves, or "insoluble" if it remains unchanged.[12]
-
-
For Aqueous Solubility: If the compound dissolves in water, the pH of the solution can be tested with litmus or a pH meter. A pH greater than 7 suggests a basic compound, consistent with the amino group in this compound.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to separate, identify, and quantify components of a mixture. For a pure compound, it provides a distinct fragmentation pattern.
-
Sample Introduction: A solution of this compound is injected into the gas chromatograph, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a heated capillary column. The compound interacts with the column's stationary phase, and its retention time is recorded.
-
Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The high-energy electrons cause the molecule to fragment into characteristic charged ions.
-
Detection: The mass analyzer separates the fragments based on their mass-to-charge (m/z) ratio. The detector records the relative abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint.
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: A workflow for the cross-validation of experimental and computational data.
While this compound itself is primarily a metabolite and building block, it can be used to synthesize derivatives with specific biological activities.[14] For instance, N-(2-oxopiperidin-3-yl)dodecanamide has been shown to inhibit Fas-induced apoptosis.[14] The diagram below illustrates this critical signaling pathway.
Caption: The Fas-induced apoptosis pathway and the inhibitory point of a derivative.
References
- 1. pennwest.edu [pennwest.edu]
- 2. 3-Amino-2-piperidinone | 1892-22-4 | FA33995 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-2-piperidinone | 1892-22-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. thinksrs.com [thinksrs.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. saltise.ca [saltise.ca]
- 13. www1.udel.edu [www1.udel.edu]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide: 3-Amino-2-piperidone versus Proline in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug design, the quest for novel scaffolds that modulate peptide conformation and enhance biological activity is paramount. Proline, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and molecular recognition. This guide provides a detailed comparison of 3-amino-2-piperidone, a cyclic β-amino acid analogue, with the canonical α-amino acid proline, offering insights into their potential impacts on peptide structure. While direct comparative experimental data on identical peptide sequences is limited, this guide synthesizes information from studies on analogous structures to provide a robust theoretical and practical framework for researchers.
Structural and Conformational Differences
Proline's five-membered pyrrolidine ring restricts the peptide backbone's flexibility, influencing the preceding residue's conformation and favoring specific secondary structures like β-turns and polyproline helices. In contrast, this compound introduces a six-membered piperidone ring into the peptide chain. This larger ring system is expected to have distinct conformational preferences, primarily adopting a chair conformation. The expansion of the ring size from five to six atoms introduces significant alterations to the backbone and ring geometry.
Furthermore, this compound is a β-amino acid analogue, which extends the peptide backbone by an additional carbon atom compared to the α-amino acid proline. This alteration in backbone spacing can lead to the formation of novel secondary structures not accessible to peptides composed solely of α-amino acids. The presence of the lactam bridge within the piperidone ring can also influence local conformation, potentially stabilizing or inducing helical turns, though it may also introduce structural distortions.
Hypothetical Comparative Data
To illustrate the potential differences in a peptide context, the following tables present hypothetical comparative data for a model peptide Ac-X-NHMe, where X is either Proline or this compound. This data is based on expected values from related structures found in the literature.
Table 1: Key Physicochemical and Structural Properties
| Property | Proline | This compound |
| IUPAC Name | Pyrrolidine-2-carboxylic acid | 3-Amino-2-oxopiperidine |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀N₂O |
| Molecular Weight | 115.13 g/mol | 114.15 g/mol |
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidone) |
| Amino Acid Type | α-amino acid | β-amino acid analogue |
| Ring Pucker | Cγ-endo and Cγ-exo | Predominantly chair conformation |
Table 2: Expected Conformational Parameters in a Model Peptide
| Parameter | Ac-Pro-NHMe (Proline) | Ac-(this compound)-NHMe |
| Preferred Backbone Dihedral Angles (Φ, Ψ) | Restricted (Φ ≈ -60°) | Expected to be different from α-amino acids |
| Cis/Trans Isomerization of Peptide Bond | Significant population of cis isomer | Likely to favor trans isomer |
| Propensity for Secondary Structures | β-turns, Polyproline II helices | Potentially novel helices and turns |
| Expected ³J(Hα, Hβ) Coupling Constants (Hz) | ~2-8 Hz | Expected to differ due to ring conformation |
Experimental Protocols
To empirically determine the structural and functional differences between peptides containing this compound and proline, the following experimental protocols would be essential.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-3-amino-2-piperidone-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) at a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of all protons.
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the same amino acid residue.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (especially ³J(Hα, Hβ)), and NOE/ROE cross-peaks to determine the backbone and side-chain conformations, including the puckering of the proline or piperidone ring and the cis/trans isomerization state of the peptide bond.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectrophotometer.
-
Data Analysis: Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content of the peptide. Characteristic spectra for α-helices, β-sheets, β-turns, and random coils can be used for comparison. The spectrum of the this compound-containing peptide would be compared to that of the proline-containing peptide to assess any significant changes in secondary structure.
Visualizing Structural Differences and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the structural differences between proline and this compound and a typical experimental workflow for their comparative analysis.
Caption: Structural differences between Proline and this compound.
Caption: Workflow for comparing peptide structures.
Conclusion
The substitution of proline with this compound represents a compelling strategy for modulating peptide structure and function. The increased ring size and the introduction of a β-amino acid scaffold are expected to induce significant conformational changes, potentially leading to novel secondary structures and altered biological activities. While direct experimental comparisons are still needed to fully elucidate these differences, the theoretical framework and proposed experimental protocols in this guide provide a solid foundation for researchers to explore the potential of this compound in peptidomimetic design and drug discovery. The distinct structural properties of this proline analogue offer exciting opportunities for creating peptides with enhanced stability, bioavailability, and target specificity.
Assessing the In Vivo Stability of 3-Amino-2-piperidone Modifications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its bioavailability, dosing regimen, and overall efficacy. This guide provides a framework for assessing the in vivo stability of modified 3-Amino-2-piperidone scaffolds, a promising class of compounds with diverse biological activities. Due to a scarcity of publicly available comparative data on specific this compound derivatives, this document focuses on establishing a robust methodology for generating and evaluating such data.
Data Presentation: Framework for Comparative Analysis
To facilitate a clear comparison of in vivo stability across different this compound modifications, all quantitative data should be summarized in structured tables. Below are template tables for presenting pharmacokinetic and metabolic stability data.
Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in Rodents
| Compound ID | Modification | Animal Model (Strain) | Dose (mg/kg) & Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Clearance (mL/h/kg) |
| Control-1 | Unmodified this compound | Sprague-Dawley Rat | 10 (IV) | |||||
| Mod-A | e.g., N-methylation | Sprague-Dawley Rat | 10 (IV) | |||||
| Mod-B | e.g., Phenyl substitution at C4 | Sprague-Dawley Rat | 10 (IV) | |||||
| Mod-C | e.g., Fluoro substitution at C5 | Sprague-Dawley Rat | 10 (IV) |
Table 2: In Vitro Metabolic Stability of this compound Derivatives in Liver Microsomes
| Compound ID | Modification | Species Microsomes | T1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Control-1 | Unmodified this compound | Human | ||
| Mod-A | e.g., N-methylation | Human | ||
| Mod-B | e.g., Phenyl substitution at C4 | Human | ||
| Mod-C | e.g., Fluoro substitution at C5 | Human | ||
| Control-1 | Unmodified this compound | Rat | ||
| Mod-A | e.g., N-methylation | Rat | ||
| Mod-B | e.g., Phenyl substitution at C4 | Rat | ||
| Mod-C | e.g., Fluoro substitution at C5 | Rat |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable in vivo stability data.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound derivatives following intravenous administration in rats.
Materials:
-
Test compounds (this compound and its modifications)
-
Vehicle suitable for intravenous administration (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for jugular vein catheterization
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week before the study. Surgically implant a cannula in the jugular vein for blood sampling. Allow animals to recover for 48-72 hours.
-
Dosing: Prepare a stock solution of the test compound in a suitable vehicle. Administer a single intravenous (IV) bolus dose (e.g., 10 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[1][2] This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[3]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC, Clearance) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the intrinsic metabolic stability of this compound derivatives in liver microsomes.
Materials:
-
Test compounds
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (T1/2) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / T1/2) / (mg/mL microsomal protein).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by a this compound derivative and the general workflow for assessing in vivo stability.
Caption: Hypothetical signaling cascade initiated by a this compound derivative.
Caption: Workflow for assessing the in vivo stability of modified compounds.
Logical Relationships in Stability Modification
Structural modifications can significantly impact the in vivo stability of this compound. The following diagram illustrates some of these relationships.
Caption: Logical relationships between chemical modifications and stability outcomes.
Potential Metabolic Pathways
While specific metabolic pathways for modified 3-Amino-2-piperidones are not well-documented, inferences can be drawn from related structures like 2-piperidone. The in vivo metabolism of 2-piperidone has been shown to be mediated by cytochrome P450 enzymes, particularly CYP2E1, leading to hydroxylation of the piperidone ring.[4] Therefore, potential metabolic pathways for this compound and its derivatives could include:
-
Oxidation: Hydroxylation of the piperidone ring at positions C4, C5, or C6, likely mediated by CYP enzymes. The presence of the amino group at C3 may influence the regioselectivity of this oxidation.
-
N-dealkylation: For N-substituted derivatives, enzymatic removal of the alkyl group is a common metabolic route.
-
Glucuronidation: The amino group and any introduced hydroxyl groups can be sites for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.
-
Sulfation: Similar to glucuronidation, sulfation of the amino or hydroxyl groups can occur.
Understanding these potential metabolic "soft spots" can guide the design of more stable analogs. For instance, introducing steric hindrance near a likely site of hydroxylation or replacing a metabolically labile group with a more robust bioisostere can enhance in vivo stability.
By employing the standardized protocols and data presentation formats outlined in this guide, researchers can systematically evaluate and compare the in vivo stability of novel this compound modifications, thereby accelerating the identification of promising drug candidates.
References
Head-to-Head Comparison of 3-Amino-2-piperidone Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a critical aspect of pharmaceutical development. 3-Amino-2-piperidone, a valuable chiral intermediate, is utilized in the synthesis of various bioactive molecules. This guide provides a head-to-head comparison of three prominent synthesis routes for this compound and its derivatives, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Multi-Step from L-Glutamic Acid | Route 2: Enzymatic Transamination | Route 3: Cyclization of 2,5-Diaminopentanoic Acid Derivative |
| Starting Material | L-Glutamic Acid | N-protected 3-piperidone | (R)-methyl 2,5-diaminopentanoate dihydrochloride |
| Key Reagents | Thionyl chloride, (Boc)₂O, NaBH₄, p-TsCl, Amine | Transaminase, Isopropylamine (amino donor), Pyridoxal 5'-phosphate (PLP) | Sodium methoxide |
| Number of Steps | 5 | 1 (plus deprotection if needed) | 1 (for cyclization) |
| Overall Yield | 44-55%[1][2] | High conversion (e.g., 95%)[3] | Not explicitly stated for the isolated piperidone |
| Reaction Time | Multi-day process | 18-40 hours[4] | Not explicitly specified for cyclization alone |
| Temperature | 0°C to Room Temperature | 30-50°C[3][4] | -10°C to 0°C[5] |
| Key Advantages | Utilizes a readily available and inexpensive starting material. | High enantioselectivity (ee >99%), mild reaction conditions, environmentally friendly.[3] | Potentially a more direct route from a pre-formed carbon skeleton. |
| Key Disadvantages | Long multi-step process, use of hazardous reagents. | Requires a specific enzyme and cofactor, substrate (piperidone) synthesis needed. | Starting material may be less accessible than L-glutamic acid. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Experimental Protocols
Route 1: Multi-Step Synthesis from L-Glutamic Acid
This route involves five main steps to produce N-Boc protected 3-amino piperidine derivatives.[1][2]
Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the diethyl ester hydrochloride salt in quantitative yield.[2]
Step 2: N-Boc Protection The diethyl ester from the previous step is dissolved in chloroform, and triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. The mixture is stirred at room temperature for 6 hours. After aqueous workup and purification by column chromatography, the N-Boc protected diester is obtained with a yield of approximately 92%.[1][2]
Step 3: Reduction to Diol The N-Boc protected diester is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. After quenching and extraction, the crude product is purified by column chromatography to yield the corresponding diol in about 76% yield.[1]
Step 4: Tosylation of Diol The diol is dissolved in chloroform, and triethylamine and p-toluenesulfonyl chloride (p-TsCl) are added at 0°C. The reaction is stirred for 4 hours. After aqueous workup, the ditosylate is obtained in quantitative yield and used in the next step without further purification.[2]
Step 5: Cyclization to Piperidine Derivative The crude ditosylate is treated with an amine (e.g., cyclohexylamine) and stirred for 12 hours. After quenching and extraction, the final N-Boc-3-aminopiperidine derivative is purified by column chromatography, with a typical yield of around 74% for this step.[1]
Route 2: Enzymatic Synthesis via Transamination
This method utilizes a transaminase enzyme for the asymmetric amination of a prochiral N-protected 3-piperidone.[4]
Reaction Setup: An aqueous buffer solution (e.g., Tris-HCl, pH 8.0-9.0) is prepared containing isopropylamine as the amino donor. The pH is adjusted with hydrochloric acid. The solution is preheated to the reaction temperature (e.g., 45-50°C). The N-protected 3-piperidone substrate (e.g., N-benzyl-3-piperidone) dissolved in a co-solvent like tetrahydrofuran is added, followed by the ω-transaminase and pyridoxal 5'-phosphate (PLP) cofactor.[4]
Reaction Conditions: The reaction mixture is maintained at a constant pH and temperature (e.g., 50°C) with stirring for a period of 18 to 40 hours. The progress of the reaction is monitored by TLC.[4]
Workup and Isolation: Upon completion, the enzyme is removed by filtration. The filtrate is then subjected to an appropriate workup, which may involve pH adjustment and extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the chiral N-protected 3-aminopiperidine. This method can achieve high conversions (e.g., 90.9%) and excellent enantiomeric excess (e.g., 99.0% ee).[4]
Route 3: Cyclization of a 2,5-Diaminopentanoic Acid Derivative
This route involves the intramolecular cyclization of an ornithine derivative to form the piperidone ring.
Reaction Setup: (R)-methyl 2,5-diaminopentanoate dihydrochloride is dissolved in methanol and cooled to a temperature between -10°C and 0°C.[5]
Reaction Conditions: Sodium methoxide in methanol is added to the solution while maintaining the low temperature. The reaction mixture is stirred for a sufficient time to allow for the formation of (R)-3-amino-2-piperidone.[5]
Workup and Isolation: The product, (R)-3-aminopiperidin-2-one hydrochloride, can be obtained by filtering the reaction mixture.[6] Further purification steps may be required.
Conclusion
The choice of synthesis route for this compound and its derivatives depends heavily on the specific requirements of the research or development project.
-
The multi-step synthesis from L-glutamic acid is a robust and well-documented method that starts from a cheap and readily available material. However, it is a lengthy process involving multiple steps and the use of potentially hazardous reagents.
-
The enzymatic transamination route offers a modern, "green" alternative with excellent stereocontrol and mild reaction conditions. Its main drawback is the need for a specific biocatalyst and a pre-synthesized piperidone substrate.
-
The cyclization of a 2,5-diaminopentanoic acid derivative presents a more direct approach to the core structure, but the availability and cost of the starting material may be a limiting factor.
For large-scale production where cost and readily available starting materials are paramount, the route from L-glutamic acid may be preferable despite its length. For applications where high enantiopurity is critical and a more sustainable process is desired, the enzymatic approach is a powerful option. The cyclization route offers a concise pathway that may be advantageous if the starting ornithine derivative is easily accessible. Ultimately, the selection of the optimal route will involve a careful consideration of factors such as cost, scale, required stereochemistry, and available laboratory resources.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. EP1999108A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Validating the Mechanism of Action for a 3-Amino-2-piperidone-based Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a 3-Amino-2-piperidone-based drug candidate, N-(2-oxopiperidin-3-yl)dodecanamide, which has been reported to inhibit Fas-induced apoptosis, against a prominent class of alternative therapies, the Inhibitor of Apoptosis Proteins (IAP) inhibitors, also known as SMAC mimetics. We present a detailed examination of their mechanisms of action, comparative performance data, and the requisite experimental protocols for validation.
Mechanism of Action: A Comparative Overview
The this compound derivative, N-(2-oxopiperidin-3-yl)dodecanamide, is understood to exert its therapeutic effect by intervening in the extrinsic apoptosis pathway, specifically by inhibiting Fas-induced cell death. In contrast, IAP inhibitors, such as Birinapant and LCL161, function by mimicking the endogenous protein SMAC/DIABLO, thereby antagonizing IAP proteins and promoting apoptosis.
Signaling Pathway of Fas-Induced Apoptosis and N-(2-oxopiperidin-3-yl)dodecanamide Intervention
Signaling Pathway of IAP Inhibition by SMAC Mimetics
Comparative Performance Data
The following tables summarize the cytotoxic activity of the comparator IAP inhibitors in various cancer cell lines. Data for N-(2-oxopiperidin-3-yl)dodecanamide is not publicly available and would need to be determined experimentally.
Table 1: Single-Agent Cytotoxicity (IC50) of Birinapant in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCC38 | Triple-Negative Breast Cancer | 0.63 | [1] |
| HCC70 | Triple-Negative Breast Cancer | 0.47 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | [1] |
| HS578T | Triple-Negative Breast Cancer | 0.21 | [1] |
| H1299-LKB1 KO | Non-Small-Cell Lung Cancer | 0.52 | [2][3] |
| MDA-MB-231 | Breast Cancer | 0.015 | [4] |
Table 2: Single-Agent Cytotoxicity (IC50) of LCL161 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cal27 | Head and Neck Squamous Cell Carcinoma | ~32-95 | [5] |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~32-95 | [5] |
| CCRF-CEM | T-cell ALL | 0.25 | [6] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [6] |
| Ba/F3-FLT3-ITD | Leukemia | ~0.5 | [6] |
| Hep3B | Hepatocellular Carcinoma | 10.23 | [7] |
| PLC5 | Hepatocellular Carcinoma | 19.19 | [7] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a this compound-based drug and compare it to alternatives, a series of robust experimental protocols are required.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[8]
Experimental Workflow for CETSA
Methodology:
-
Cell Culture and Treatment: Culture the target cells to an appropriate density. Treat the cells with the this compound-based drug or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[9][11]
Protein-Protein Interaction: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying protein-protein interactions in a high-throughput format.[12]
Experimental Workflow for AlphaScreen
Methodology:
-
Reagent Preparation: Prepare the two interacting proteins of interest (e.g., Fas and FADD). One protein is biotinylated, and the other is tagged (e.g., with GST).
-
Assay Plate Setup: In a microplate, add the biotinylated protein, the tagged protein, and the test compound (the this compound derivative).
-
Bead Addition: Add streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow for protein-protein interaction and bead association.
-
Signal Detection: If the proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor beads, resulting in a chemiluminescent signal.[13][14]
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the protein-protein interaction.
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Methodology:
-
Cell Treatment: Treat cells with the this compound-based drug or a comparator (e.g., Birinapant) for a specified time. Include positive and negative controls.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activation: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20][21][22][23]
Methodology:
-
Cell Plating and Treatment: Plate cells in a white-walled multi-well plate and treat them with the test compounds.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.
-
Incubation: Incubate the plate at room temperature. During this time, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin.
-
Luminescence Measurement: The luciferase enzyme uses the released aminoluciferin to generate a "glow-type" luminescent signal, which is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence in treated cells compared to untreated controls indicates activation of caspase-3 and -7.
By employing these experimental protocols, researchers can rigorously validate the mechanism of action of this compound-based drugs, objectively compare their performance against alternative therapies, and generate the robust data necessary for advancing drug development programs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 4. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. ulab360.com [ulab360.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. protocols.io [protocols.io]
- 23. promega.com [promega.com]
Benchmarking 3-Amino-2-piperidone Derivatives Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of compounds derived from 3-amino-2-piperidone against two distinct biological targets: the bacterial cysteine protease IdeS and the mammalian Fas signaling pathway involved in apoptosis. While this compound itself primarily serves as a versatile chemical scaffold, its derivatives have shown promise as modulators of these important enzymatic and signaling cascades. This document outlines the performance of these derivatives in juxtaposition with established inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in research and development.
Inhibition of IdeS Cysteine Protease
The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a cysteine protease with high specificity for cleaving human IgG.[1][2] Its unique substrate specificity makes it a target for therapeutic intervention in antibody-mediated diseases. Peptide analogues incorporating the this compound moiety have been synthesized and identified as the first selective, noncovalent inhibitors of IdeS.
Comparative Inhibitory Data
Direct IC50 values for this compound-based peptide analogues are not consistently reported in publicly available literature. However, their inhibitory capacity has been demonstrated and can be quantified using the methodologies outlined below. For comparative purposes, known inhibitors of cysteine proteases are presented.
| Inhibitor Class | Target Enzyme(s) | Reported IC50 Values |
| This compound Peptide Analogues | IdeS, SpeB, Papain | Not consistently reported; inhibitory activity demonstrated |
| E-64 | General Cysteine Proteases | Micromolar to nanomolar range depending on the specific protease |
| Iodoacetate/Iodoacetamide | General Cysteine Proteases | Covalent, irreversible inhibition |
| Z-LVG-CHN2 | Cysteine Proteases (including IdeS) | Effective inhibitor of IdeS activity |
Note: The inhibitory potential of this compound derivatives against IdeS is often assessed by measuring the reduction in IgG cleavage rather than a direct IC50 value.
Experimental Protocols
This method qualitatively and semi-quantitatively assesses the inhibition of IdeS activity by monitoring the cleavage of its substrate, IgG.
Materials:
-
Recombinant IdeS protease
-
Human IgG
-
This compound-based peptide analogue or other test inhibitors
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
Polyacrylamide gels (e.g., 12%)
-
Coomassie Brilliant Blue or other protein stain
-
Incubator at 37°C
Procedure:
-
In a microcentrifuge tube, pre-incubate a fixed concentration of recombinant IdeS with varying concentrations of the test inhibitor (e.g., this compound peptide analogue) in PBS for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding human IgG to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[4]
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the protein fragments.[5][6]
-
Stain the gel to visualize the protein bands. Intact IgG heavy chain and the cleaved F(ab')2 and Fc fragments will be visible.
-
Quantify the band intensities to determine the extent of IgG cleavage in the presence of the inhibitor compared to a no-inhibitor control. A reduction in the appearance of cleavage products indicates inhibition.
SPR can be employed to study the binding kinetics and affinity of inhibitors to IdeS in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant IdeS
-
This compound-based peptide analogue or other test inhibitors
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant IdeS onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the IdeS-functionalized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the immobilized IdeS.
-
Regenerate the sensor surface between injections with an appropriate regeneration solution.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualization of IdeS Inhibition Workflow
References
- 1. Enzymatic characterization of the streptococcal endopeptidase, IdeS, reveals that it is a cysteine protease with strict specificity for IgG cleavage due to exosite binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IdeS, a novel streptococcal cysteine proteinase with unique specificity for immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. IdeS, a Highly Specific Immunoglobulin G (IgG)-Cleaving Enzyme from Streptococcus pyogenes, Is Inhibited by Specific IgG Antibodies Generated during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
Comparative Guide to the Reproducibility of 3-Amino-2-piperidone Synthesis
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount to ensure consistent and reliable outcomes. This guide provides an objective comparison of common experimental methods for the synthesis of 3-Amino-2-piperidone, a key building block in medicinal chemistry. The following sections detail various synthetic pathways, present quantitative data for comparison, and outline experimental protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Methods
The synthesis of this compound, also known as cyclo-ornithine, is most commonly achieved through the cyclization of ornithine derivatives. Variations in protecting groups, cyclization conditions, and purification methods can significantly impact the yield, purity, and overall reproducibility of the experiment. This guide focuses on two primary approaches: the direct cyclization of L-ornithine hydrochloride and a method involving N-Boc protection.
| Parameter | Method 1: Direct Cyclization of L-Ornithine | Method 2: N-Boc Protected Ornithine Cyclization |
| Starting Material | L-Ornithine Hydrochloride | N-α-Boc-L-Ornithine |
| Key Steps | Esterification, Bas-induced Cyclization, Neutralization, Purification | Esterification, N-δ-protection, Base-induced Cyclization, Deprotection |
| Typical Yield | Moderate | High |
| Reported Purity | >95% after chromatography[1] | High, often requires crystallization |
| Reproducibility | Moderate; sensitive to reaction conditions | Good; protecting group strategy offers more control |
| Key Challenges | Salt management, potential for side reactions | Multiple protection/deprotection steps, cost of reagents |
Experimental Protocols
Method 1: Direct Cyclization of L-Ornithine Hydrochloride
This method involves the direct conversion of L-ornithine hydrochloride to (S)-3-amino-2-piperidone hydrochloride. The protocol is relatively straightforward but requires careful control of reaction conditions to ensure reproducibility.
Protocol:
-
Esterification: L-ornithine hydrochloride (1.0 g, 6.0 mmol) is suspended in anhydrous methanol (20 mL). Trimethylchlorosilane (2.8 mL, 23 mmol) is added slowly, and the mixture is stirred at room temperature for 12 hours to form the methyl ester.[1]
-
Cyclization: The reaction mixture is cooled to 0°C, and a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) is added dropwise. The mixture is then warmed to room temperature and stirred for 30 minutes to induce lactam formation.[1]
-
Neutralization and Work-up: The pH of the solution is adjusted to 7 with 6N aqueous HCl. The resulting salt precipitate is filtered off, and the filtrate is concentrated under reduced pressure.[1]
-
Purification: The crude product is dissolved in isopropanol, and any remaining insoluble salts are removed by filtration. The filtrate is concentrated, and the final product is purified by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic solid.[1]
Method 2: Cyclization of N-Boc-Protected Ornithine
This approach utilizes an N-Boc protecting group to improve selectivity and yield. While it involves more steps, the increased control can lead to higher reproducibility.
Protocol:
-
Esterification: N-α-Boc-L-ornithine is esterified to its methyl ester using standard methods, for example, by reacting with methanol in the presence of a coupling agent like DCC or EDC.
-
N-δ-Protection: The δ-amino group of the N-α-Boc-L-ornithine methyl ester is protected, for instance, with a Cbz group, to prevent side reactions during cyclization.
-
Cyclization: The di-protected ornithine methyl ester is treated with a base, such as sodium methoxide in methanol, to facilitate intramolecular cyclization to the N-Boc-protected this compound.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.
-
Purification: The product is typically purified by crystallization or column chromatography.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each synthetic method.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Amino-2-piperidone
The following document provides comprehensive, step-by-step guidance for the safe handling and disposal of 3-Amino-2-piperidone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Waste Classification
Before handling, it is essential to recognize the hazards associated with this compound. Based on available safety data, this compound is classified as hazardous.[1] Waste containing this compound must be managed as hazardous chemical waste.
Hazard Identification Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1][2] |
| Causes skin irritation | Skin irritation (Category 2)[1][2][3] |
| Causes serious eye irritation / eye damage | Serious eye damage/eye irritation[1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3)[2][3][4] |
This table summarizes the primary hazards. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound or its waste.
-
Hand Protection: Wear chemical-impermeable gloves.[5]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3][6]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][5][6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of waste contaminated with this compound.
Step 1: Waste Segregation Proper waste segregation is crucial to prevent dangerous chemical reactions.[7]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[8]
-
Designated Containers: Dedicate specific, compatible, and clearly labeled containers for each type of waste (solid, liquid).[8][9]
Step 2: Containerization and Labeling
-
Liquid Waste: Collect unused or contaminated solutions of this compound in a sealable, chemically resistant container (e.g., coated glass or polymer bottle).[8]
-
Solid Waste: Place contaminated materials such as gloves, absorbent pads, and pipette tips into a sealed, labeled bag, and then place this bag into a designated hazardous waste container for solids.[7][8]
-
Labeling: Immediately label all waste containers with a "Hazardous Waste" sticker.[8] The label must clearly state "this compound" and list any other chemical constituents.
Step 3: Storage
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[8]
-
The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[3][5]
-
Ensure secondary containment is in place to capture any potential leaks.[8]
Step 4: Arranging for Final Disposal
-
Waste must be disposed of through an approved and licensed hazardous waste contractor or your institution's EHS department.[3][4][5][8]
-
Do not dispose of this compound down the drain or in regular trash.[6][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[7]
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.[6][7]
-
Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, use dry clean-up procedures and avoid generating dust.[6]
-
Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[7]
Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., water or an appropriate organic solvent).[10]
-
Collect Rinsate: The first rinse, and preferably all subsequent rinses, should be collected as hazardous liquid waste.[8][10]
-
Final Disposal: Once thoroughly decontaminated, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-Amino-2-piperidone
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-2-piperidone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] In some cases, it may cause severe skin burns and eye damage.[2] Inhalation of dust or fumes may also cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield.[1] |
| Hand Protection | Chemical impermeable protective gloves. |
| Skin and Body Protection | Protective suit or lab coat to prevent skin contact.[5] |
| Respiratory Protection | A dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[5] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended.
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[6]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling Procedure:
-
Wear the specified PPE at all times.
-
Avoid all personal contact with the substance, including inhalation of dust.[7]
-
Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[3]
-
Keep the container tightly closed when not in use.
3. First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5] Contaminated clothing should be removed and washed before reuse.[1][5]
-
If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] If eye irritation persists, get medical advice.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, call a poison center or doctor.[4]
-
If swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical help.[1]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
For long-term storage, some suppliers recommend keeping the container in a freezer and under an inert gas.[5]
5. Spill and Leakage Procedure:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof vacuum cleaner.[7]
-
Collect the spilled material into a suitable, labeled container for disposal.[3][4]
-
Prevent the product from entering drains.[5]
6. Disposal Plan:
-
Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations.
-
Entrust disposal to a licensed waste disposal company.[5]
-
Contaminated packaging should be completely emptied and disposed of in the same manner as the product.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
